Protac(H-pgds)-7
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
Molekularformel |
C40H38N8O7 |
|---|---|
Molekulargewicht |
742.8 g/mol |
IUPAC-Name |
N-[4-[4-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperazine-1-carbonyl]piperidin-1-yl]phenyl]-2-phenoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C40H38N8O7/c49-33-14-13-32(36(51)44-33)48-38(53)30-7-4-8-31(34(30)39(48)54)46-19-21-47(22-20-46)37(52)25-15-17-45(18-16-25)28-11-9-27(10-12-28)43-35(50)26-23-41-40(42-24-26)55-29-5-2-1-3-6-29/h1-12,23-25,32H,13-22H2,(H,43,50)(H,44,49,51) |
InChI-Schlüssel |
KQNXUQJGOJWQGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N4CCN(CC4)C(=O)C5CCN(CC5)C6=CC=C(C=C6)NC(=O)C7=CN=C(N=C7)OC8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Protac(H-pgds)-7: An In-Depth Technical Guide to E3 Ligase Recruitment and Target Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC®(H-PGDS)-7 is a highly potent and selective heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of hematopoietic prostaglandin D synthase (H-PGDS).[1][2] H-PGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a mediator implicated in various inflammatory and allergic diseases. By co-opting the ubiquitin-proteasome system, Protac(H-pgds)-7 offers a novel therapeutic modality to downregulate H-PGDS activity through its targeted degradation. This technical guide provides a comprehensive overview of the E3 ligase recruitment mechanism, quantitative performance data, and detailed experimental protocols relevant to the characterization of this compound.
Core Mechanism: E3 Ligase Recruitment
This compound is a chimeric molecule comprising a ligand for H-PGDS (TFC-007) and a ligand for the E3 ubiquitin ligase Cereblon (CRBN) (pomalidomide).[2][3] Its mechanism of action relies on the formation of a ternary complex between H-PGDS, this compound, and the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to lysine residues on the surface of H-PGDS. The resulting polyubiquitinated H-PGDS is then recognized and degraded by the 26S proteasome. The development of this compound was guided by in silico docking simulations to optimize the geometry of the ternary complex, leading to its remarkable potency.[4][5]
Quantitative Performance Data
The efficacy of this compound has been primarily characterized by its degradation capability. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Cell Line | Incubation Time | Reference |
| DC50 | 17.3 pM | KU812 | 24 hours | [1][2] |
| Binding Affinity (IC50) to H-PGDS of PROTAC-1 * | 45.1 ± 3.7 nM | In vitro | N/A | [6] |
Note: The binding affinity for the H-PGDS ligand TFC-007, a component of this compound, is reported for a related compound, PROTAC-1. Specific binding affinity data for this compound to H-PGDS and CRBN, as well as Dmax and kinetic parameters, are not yet publicly available.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating its degradation activity.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of PROTAC activity. The following are representative methodologies for key experiments.
Cellular Degradation Assay (Western Blot)
This protocol outlines the steps to determine the DC50 value of this compound in a relevant cell line.
-
Cell Culture:
-
Culture KU812 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
-
PROTAC Treatment:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in cell culture medium to the final desired concentrations.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO-only vehicle control.
-
-
Incubation and Cell Lysis:
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
Normalize the protein concentrations for all samples.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H-PGDS overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the H-PGDS band intensity to the loading control.
-
Plot the normalized H-PGDS levels against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the DC50 value.
-
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-mediated degradation is dependent on the ubiquitination machinery.
-
Reaction Setup:
-
In a microcentrifuge tube, combine recombinant human H-PGDS, E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), and ubiquitin in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT).
-
Add recombinant CRBN/DDB1 complex.
-
Add this compound at the desired concentration. Include a no-PROTAC control.
-
-
Ubiquitination Reaction:
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the reaction products by Western blotting using an anti-H-PGDS antibody to detect the appearance of higher molecular weight bands corresponding to ubiquitinated H-PGDS. An anti-ubiquitin antibody can also be used to confirm polyubiquitination.
-
Ternary Complex Formation Assay (Fluorescence Polarization)
This biophysical assay can be used to measure the binding affinity and cooperativity of the ternary complex formation.
-
Materials:
-
Fluorescently labeled ligand for either H-PGDS or CRBN.
-
Purified recombinant H-PGDS and CRBN/DDB1 proteins.
-
This compound.
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA).
-
-
Assay Procedure:
-
In a 384-well black plate, add a fixed concentration of the fluorescently labeled ligand and one of the proteins (e.g., H-PGDS).
-
Add increasing concentrations of this compound.
-
Add a fixed concentration of the second protein (CRBN/DDB1).
-
Incubate the plate at room temperature for a defined period to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the this compound concentration.
-
The data can be fitted to a suitable binding model to determine the dissociation constant (Kd) for the ternary complex formation.
-
Conclusion
This compound represents a significant advancement in the targeted degradation of H-PGDS, demonstrating picomolar potency in cellular assays. Its mechanism, centered on the recruitment of the CRBN E3 ligase, highlights the power of the PROTAC technology to address challenging drug targets. The experimental protocols detailed in this guide provide a framework for researchers to further characterize this compound and develop next-generation degraders with improved therapeutic potential. Further studies are warranted to fully elucidate the binding kinetics and in vivo efficacy of this promising molecule.
References
- 1. PROTAC®(H-PGDS)-7 Supplier | CAS 2761281-50-7 | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Hematopoietic Prostaglandin D Synthase (H-PGDS) Degradation Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic prostaglandin D synthase (H-PGDS) is a cytosolic enzyme that catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2). PGD2 is a key lipid mediator involved in a variety of physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation. Given its central role in these pathways, the regulation of H-PGDS activity and expression is of significant interest for therapeutic intervention. While transcriptional regulation of H-PGDS is known, post-translational mechanisms controlling its stability are critical for a rapid and fine-tuned modulation of PGD2 production. This technical guide provides a comprehensive overview of the H-PGDS degradation pathway, focusing on the core mechanism, experimental protocols for its study, and the current state of knowledge in the field.
The Core Degradation Pathway: Calcium-Dependent Ubiquitination and Proteasomal Degradation
The primary pathway for H-PGDS degradation is a tightly regulated process initiated by an increase in intracellular calcium concentration ([Ca2+]). This leads to the ubiquitination of H-PGDS and its subsequent degradation by the 26S proteasome.
Mechanism of Degradation
Under basal conditions, H-PGDS is a stable protein.[1] However, upon stimulation with agents that elevate intracellular [Ca2+], such as calcium ionophores (e.g., A23187) or physiological agonists like ADP, H-PGDS is rapidly targeted for degradation.[1][2] This process is dependent on the ubiquitin-proteasome system (UPS). The key steps are:
-
Calcium Influx: An increase in intracellular [Ca2+] is the initiating signal. This can be triggered experimentally with ionophores or physiologically by agonists that mobilize calcium stores. Chelation of intracellular calcium with agents like EGTA blocks H-PGDS degradation, demonstrating the essential role of this ion.[2]
-
Ubiquitination: Following the rise in [Ca2+], H-PGDS is poly-ubiquitinated. This involves the covalent attachment of a chain of ubiquitin molecules, which acts as a recognition signal for the proteasome. The appearance of high-molecular-weight ubiquitinated H-PGDS species can be observed shortly after calcium stimulation, particularly when the proteasome is inhibited.[2]
-
Proteasomal Degradation: The poly-ubiquitinated H-PGDS is then recognized and degraded by the 26S proteasome, leading to a rapid decrease in the cellular levels of the enzyme.[2]
A critical but as yet unidentified component of this pathway is the specific E3 ubiquitin ligase responsible for recognizing H-PGDS in a calcium-dependent manner. While it is known that some E3 ligases are regulated by calcium or calcium-binding proteins, the specific ligase for H-PGDS has not been elucidated in the current literature.[3]
The development of Proteolysis Targeting Chimeras (PROTACs) for H-PGDS has provided a synthetic means to induce its degradation. For instance, PROTAC(H-PGDS)-1 is a chimeric molecule that links an H-PGDS inhibitor (TFC-007) to a ligand for the E3 ligase cereblon (CRBN), thereby artificially inducing the ubiquitination and degradation of H-PGDS.[4][5][6] This further confirms that H-PGDS is susceptible to UPS-mediated degradation if targeted by an E3 ligase.
Signaling Pathway Diagram
Quantitative Data
The degradation of H-PGDS is a rapid process. The following table summarizes the key quantitative data available from studies on H-PGDS degradation in human megakaryocytic MEG-01 cells.
| Parameter | Condition | Value | Cell Line | Reference |
| Protein Half-life | Basal (no stimulation) | Stable for at least 240 min | MEG-01 | |
| + Calcium Ionophore (A23187) | < 120 min | MEG-01 | [1] | |
| Time to Accumulation (with Proteasome Inhibitor) | + A23187 + MG132 | Accumulation within 30 min | MEG-01 | [1] |
| Time to Ubiquitination (with Proteasome Inhibitor) | + A23187 + MG132 | Detected within 60 min | MEG-01 | [1] |
| PROTAC-induced Degradation (DC50) | PROTAC(H-PGDS)-7 (24h) | 17.3 pM | KU812 | [4] |
Experimental Protocols
Studying the H-PGDS degradation pathway involves several key experimental techniques. Below are detailed methodologies for these experiments.
Cycloheximide (CHX) Chase Assay for H-PGDS Half-Life Determination
This protocol is designed to measure the rate of H-PGDS degradation by inhibiting new protein synthesis.
Workflow Diagram:
Methodology:
-
Cell Culture:
-
Culture human megakaryocytic MEG-01 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS). To enhance H-PGDS expression, cells can be pre-treated with 10 nM phorbol 12-myristate 13-acetate (TPA) for 16 hours.[7]
-
Alternatively, HEK293T cells transiently transfected with an H-PGDS expression vector can be used.
-
-
Treatment:
-
Prepare a stock solution of Cycloheximide (CHX) in DMSO. The final concentration in the culture medium should be between 50-100 µg/mL. The optimal concentration should be determined empirically for each cell line to ensure effective protein synthesis inhibition without inducing significant cytotoxicity.
-
To induce degradation, treat the cells with a calcium ionophore such as 1 µM A23187. A control group without A23187 should be run in parallel.
-
Add CHX and A23187 to the cell cultures simultaneously.
-
-
Time Course and Lysis:
-
Collect cell samples at various time points after treatment (e.g., 0, 30, 60, 120, 240 minutes).
-
For each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Resolve equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for H-PGDS (numerous commercial antibodies are available) and a primary antibody for a loading control (e.g., β-actin or GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for H-PGDS and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the H-PGDS signal to the loading control for each time point.
-
Plot the normalized H-PGDS levels (as a percentage of the 0-minute time point) against time.
-
Calculate the half-life of H-PGDS from the degradation curve.
-
In Vivo Ubiquitination Assay
This assay is used to detect the poly-ubiquitination of H-PGDS in cells.
Workflow Diagram:
Methodology:
-
Cell Treatment:
-
Culture MEG-01 or H-PGDS-expressing HEK293T cells as described above. For HEK293T cells, co-transfection with a plasmid encoding HA-tagged ubiquitin can enhance the signal.
-
Pre-treat the cells with a proteasome inhibitor, such as 10 µM MG132, for at least 1 hour to allow for the accumulation of ubiquitinated proteins.
-
Stimulate the cells with 1 µM A23187 for a period of 1 to 4 hours in the continued presence of MG132.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS containing 10 mM N-ethylmaleimide (NEM) to inhibit deubiquitinating enzymes (DUBs).
-
Lyse the cells in a denaturing buffer (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions. Boil the lysate for 10 minutes to ensure complete denaturation.
-
-
Immunoprecipitation (IP):
-
Dilute the denatured lysate at least 10-fold with a non-denaturing buffer (e.g., RIPA buffer without SDS) to reduce the SDS concentration to a level that does not interfere with antibody binding.
-
Add an anti-H-PGDS antibody to the diluted lysate and incubate overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them extensively with a non-denaturing wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against ubiquitin (e.g., P4D1 or FK2 clones) to detect the poly-ubiquitinated H-PGDS, which will appear as a high-molecular-weight smear.
-
As a control, a parallel blot can be probed with an anti-H-PGDS antibody to confirm the immunoprecipitation of H-PGDS.
-
Future Research Directions and Unanswered Questions
The understanding of the H-PGDS degradation pathway has advanced significantly, yet several key questions remain:
-
Identification of the Endogenous E3 Ligase: The most critical next step is the identification of the specific E3 ubiquitin ligase(s) that target H-PGDS for degradation in response to elevated intracellular calcium. This could be achieved through techniques such as co-immunoprecipitation of H-PGDS followed by mass spectrometry (IP-MS) to identify interacting proteins, or through screening of E3 ligase libraries.
-
Upstream Signaling Cascade: The signaling intermediates that link the increase in intracellular calcium to the activation of the H-PGDS-specific E3 ligase are unknown. Investigating the role of calcium-dependent kinases (e.g., CaMKII) or phosphatases (e.g., calcineurin) in this process would provide a more complete picture of the regulatory pathway.
-
Physiological and Pathophysiological Relevance: The physiological contexts in which this rapid degradation of H-PGDS occurs need to be further explored. Does this pathway play a role in the resolution of allergic inflammation or in other PGD2-mediated processes? Could dysregulation of this pathway contribute to diseases characterized by PGD2 overproduction?
Conclusion
The degradation of H-PGDS via the calcium-dependent ubiquitin-proteasome system represents a crucial mechanism for the post-translational regulation of PGD2 synthesis. This pathway allows for a rapid down-regulation of H-PGDS levels, providing a tight control over the production of this potent lipid mediator. While the core components of this degradation pathway have been elucidated, the identity of the specific E3 ubiquitin ligase remains a key unanswered question. Further research in this area will not only enhance our fundamental understanding of prostaglandin biology but may also open up new avenues for therapeutic intervention in inflammatory and allergic diseases. The experimental protocols detailed in this guide provide a framework for researchers to further investigate this important regulatory pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Hematopoietic Prostaglandin D Synthase/HPGDS Antibody - BSA Free (NBP1-54625): Novus Biologicals [novusbio.com]
- 3. Rapid degradation of cyclooxygenase-1 and hematopoietic prostaglandin D synthase through ubiquitin–proteasome system in response to intracellular calcium level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MG-132 | Cell Signaling Technology [cellsignal.com]
- 7. molbiolcell.org [molbiolcell.org]
The Critical Role of Cereblon in the Potent Activity of PROTAC(H-PGDS)-7: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PROTAC(H-PGDS)-7 has emerged as a highly potent degrader of hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in the inflammatory cascade. This technical guide delves into the integral role of the E3 ubiquitin ligase cereblon (CRBN) in the mechanism of action of this compound. By forming a ternary complex between H-PGDS and cereblon, this compound hijacks the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to achieve targeted degradation of H-PGDS. This guide provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways, offering valuable insights for researchers in the field of targeted protein degradation and drug development.
Introduction
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the target protein entirely. This compound is a novel heterobifunctional molecule designed to specifically degrade H-PGDS, an enzyme implicated in various inflammatory and allergic diseases.[1] This guide focuses on the pivotal role of cereblon, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, in mediating the potent and selective degradation of H-PGDS by this compound.
Mechanism of Action: The Cereblon-Mediated Degradation of H-PGDS
This compound is composed of a ligand that binds to H-PGDS (a derivative of the inhibitor TFC-007) and a ligand that recruits cereblon (pomalidomide), connected by a chemical linker.[2] The primary mechanism of action involves the formation of a ternary complex between this compound, H-PGDS, and cereblon. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of H-PGDS. The resulting polyubiquitinated H-PGDS is then recognized and degraded by the 26S proteasome.
dot
Figure 1: Mechanism of this compound mediated H-PGDS degradation.
Quantitative Data
The efficacy of this compound is underscored by its potent activity at picomolar concentrations. The following tables summarize the key quantitative data available for this compound and its constituent components.
Table 1: Degradation Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| DC50 | 17.3 pM | KU812 | [3] |
Table 2: Binding Affinities
| Ligand | Target | Assay | IC50 / Kd | Reference |
| This compound | H-PGDS | Fluorescence Polarization | 45.1 ± 3.7 nM | |
| TFC-007 | H-PGDS | Enzyme Inhibition | 83 nM | [4] |
| Pomalidomide | Cereblon | Competitive Binding | ~2 µM (IC50) | [5] |
| Pomalidomide | Cereblon | Isothermal Titration Calorimetry | ~157 nM (Kd) | [6] |
Ternary Complex Formation:
While direct biophysical characterization of the this compound-induced ternary complex (H-PGDS : this compound : CRBN) is not yet publicly available, the exceptional potency of the degrader strongly suggests the formation of a stable and productive ternary complex. The efficiency of this complex is a critical determinant of the subsequent ubiquitination and degradation of H-PGDS. Further studies employing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are warranted to quantify the dissociation constant (Kd) and cooperativity (α) of this ternary complex.
H-PGDS Signaling Pathway
H-PGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a potent inflammatory mediator. Understanding the H-PGDS signaling pathway provides context for the therapeutic potential of its degradation.
dot
Figure 2: Simplified H-PGDS signaling pathway in inflammation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blotting for H-PGDS Degradation
This protocol is designed to quantify the reduction of H-PGDS protein levels in cells treated with this compound.
1. Cell Culture and Treatment:
-
Culture KU812 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 1 x 106 cells/mL in a 6-well plate.
-
Treat cells with varying concentrations of this compound (e.g., 0.01 pM to 100 nM) or vehicle (DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Denature protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto a 12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H-PGDS (e.g., rabbit polyclonal, 1:1000-1:3000 dilution) overnight at 4°C.[7]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
For a loading control, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the H-PGDS band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of H-PGDS degradation relative to the vehicle-treated control.
dot
Figure 3: Western blot experimental workflow.
Cell Viability Assay
This protocol assesses the cytotoxic effects of this compound on cells.
1. Cell Seeding:
-
Seed KU812 cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to acclimate.
2. Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for a specified period (e.g., 72 hours).
3. Viability Measurement:
-
Use a commercial cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.
-
Follow the manufacturer's protocol for the chosen reagent.
-
For CellTiter-Glo®, add the reagent to each well, incubate, and measure luminescence using a plate reader.
-
For MTT, add the MTT reagent, incubate to allow for formazan crystal formation, solubilize the crystals, and measure absorbance.
4. Data Analysis:
-
Normalize the viability data to the vehicle-treated control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion
This compound exemplifies the power of targeted protein degradation, achieving remarkable potency through the recruitment of the E3 ligase cereblon. Its ability to induce the degradation of H-PGDS at picomolar concentrations highlights the efficiency of the PROTAC-mediated ternary complex formation and subsequent ubiquitination. This in-depth guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to further explore and build upon the understanding of cereblon's role in the activity of this compound. Future biophysical studies to quantitatively characterize the ternary complex will undoubtedly provide even greater insights into the structure-activity relationships of this potent degrader and pave the way for the rational design of next-generation therapeutics.
References
- 1. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRBN ligand expansion for hematopoietic prostaglandin D2 synthase (H-PGDS) targeting PROTAC design and their in vitro ADME profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sites.dundee.ac.uk [sites.dundee.ac.uk]
- 4. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-HPGDS Antibodies | Invitrogen [thermofisher.com]
- 7. HPGDS antibody (22522-1-AP) | Proteintech [ptglab.com]
TFC-007 and Pomalidomide Conjugate: A Novel Strategy for Targeted Degradation of Hematopoietic Prostaglandin D Synthase (H-PGDS)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This technical guide delves into the core principles and practical application of a novel targeted protein degrader, a conjugate of TFC-007 and pomalidomide, for the selective degradation of Hematopoietic Prostaglandin D Synthase (H-PGDS). H-PGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a mediator implicated in various inflammatory and allergic diseases. By harnessing the cell's natural protein disposal machinery, this conjugate, known as a Proteolysis Targeting Chimera (PROTAC), offers a promising new avenue for therapeutic intervention.
This guide provides a comprehensive overview of the TFC-007 and pomalidomide conjugate, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.
Core Concepts: PROTAC Technology and the TFC-007-Pomalidomide Conjugate
PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
The TFC-007-pomalidomide conjugate leverages this technology to target H-PGDS. The components of this PROTAC are:
-
TFC-007: A selective inhibitor of H-PGDS, which serves as the POI-binding ligand.[1]
-
Pomalidomide: A derivative of thalidomide that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[2][3][4]
-
Linker: A chemical moiety that connects TFC-007 and pomalidomide, optimizing the formation of a stable ternary complex between H-PGDS and CRBN.
Quantitative Data Summary
The efficacy of the TFC-007 and pomalidomide conjugate has been evaluated through various studies, leading to the development of highly potent degraders. The following tables summarize the key quantitative data for two notable conjugates: PROTAC(H-PGDS)-1 and the more potent PROTAC(H-PGDS)-7.
| Compound | Description | IC50 (H-PGDS Inhibition) | DC50 (H-PGDS Degradation) | Cell Line | Incubation Time | Reference |
| TFC-007 | H-PGDS Inhibitor | 83 nM | - | - | - | [1][5][6] |
| PROTAC(H-PGDS)-1 | TFC-007 conjugated to pomalidomide | - | Effective degradation at ≥ 10 nM | KU812 | 3 hours | [7][8] |
| This compound | TFC-007 directly linked to a pomalidomide derivative | - | 17.3 pM | KU812 | 24 hours | [3][9][10] |
Table 1: Potency of TFC-007 and its PROTAC Conjugates
| Compound | Effect on PGD2 Production | Cell Line | Experimental Conditions | Reference |
| PROTAC(H-PGDS)-1 | Potent suppression of PGD2 production. | KU812 | - | [7][11] |
| This compound | Potent suppression of PGD2 production. | KU812 | - | [3][9] |
Table 2: Functional Activity of H-PGDS PROTACs
Signaling Pathway and Mechanism of Action
To understand the context of H-PGDS and the mechanism of the TFC-007-pomalidomide conjugate, it is essential to visualize the relevant biological pathways.
H-PGDS in the Arachidonic Acid Cascade
H-PGDS is a key enzyme in the downstream metabolism of arachidonic acid.[6][12] The following diagram illustrates this pathway.
Caption: The Arachidonic Acid to PGD2 Signaling Pathway.
Mechanism of Action of the TFC-007-Pomalidomide PROTAC
The TFC-007-pomalidomide conjugate acts as a molecular bridge to induce the degradation of H-PGDS. The process is depicted below.
Caption: Mechanism of H-PGDS degradation by the PROTAC.
Experimental Protocols
This section provides a detailed methodology for key experiments involved in the development and characterization of the TFC-007-pomalidomide conjugate, based on published literature.[2]
Synthesis of PROTAC(H-PGDS)-1
The synthesis of PROTAC(H-PGDS)-1 involves the conjugation of a TFC-007 derivative with a pomalidomide-linker moiety. The following is a representative synthetic scheme.
Caption: General workflow for the synthesis of PROTAC(H-PGDS)-1.
Materials:
-
TFC-007 carboxylic acid derivative
-
Pomalidomide-PEG-amine linker
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC for purification
Procedure:
-
Dissolve the TFC-007 carboxylic acid derivative in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the pomalidomide-PEG-amine linker to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC(H-PGDS)-1.
H-PGDS Degradation Assay (Western Blot)
This protocol describes the evaluation of H-PGDS protein levels in cells treated with the PROTAC.
Materials:
-
KU812 cells (or other cells endogenously expressing H-PGDS)
-
PROTAC(H-PGDS)-1 or this compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H-PGDS, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed KU812 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for the desired time (e.g., 3, 6, 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H-PGDS and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the H-PGDS signal to the β-actin signal to determine the percentage of degradation relative to the vehicle control.
PGD2 Production Measurement (ELISA)
This protocol outlines the measurement of PGD2 levels in the cell culture supernatant following PROTAC treatment.
Materials:
-
KU812 cells
-
PROTAC(H-PGDS)-1 or this compound
-
DMSO (vehicle control)
-
Calcium ionophore (e.g., A23187) to stimulate PGD2 production
-
PGD2 ELISA Kit
-
Microplate reader
Procedure:
-
Seed KU812 cells in a 24-well plate.
-
Pre-treat the cells with different concentrations of the PROTAC or DMSO for a specified duration (e.g., 24 hours).
-
Stimulate the cells with a calcium ionophore (e.g., 1 µM A23187) for 30 minutes to induce PGD2 production.
-
Collect the cell culture supernatant.
-
Measure the PGD2 concentration in the supernatant using a commercial PGD2 ELISA kit according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the PGD2 concentration based on the standard curve.
-
Normalize the PGD2 levels to the total protein content or cell number.
Conclusion
The TFC-007-pomalidomide conjugate represents a significant advancement in the targeted degradation of H-PGDS. With the development of highly potent versions like this compound, this approach holds considerable promise for the treatment of inflammatory and allergic diseases driven by excess PGD2. This technical guide provides the foundational knowledge and detailed protocols necessary for researchers and drug developers to explore and expand upon this innovative therapeutic strategy. The continued optimization of linker chemistry and the exploration of alternative E3 ligase recruiters will likely lead to even more effective H-PGDS degraders in the future.
References
- 1. vitabase.com [vitabase.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. glpbio.com [glpbio.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. researchgate.net [researchgate.net]
- 6. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 7. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. development-of-a-hematopoietic-prostaglandin-d-synthase-degradation-inducer - Ask this paper | Bohrium [bohrium.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Design and Discovery of Protac(H-pgds)-7: A Technical Guide
This guide provides an in-depth overview of the design, discovery, and characterization of Protac(H-pgds)-7, a potent and selective degrader of Hematopoietic Prostaglandin D Synthase (H-PGDS). This document is intended for researchers, scientists, and drug development professionals interested in the application of Proteolysis Targeting Chimera (PROTAC) technology and in silico drug design.
Introduction to this compound
This compound is a novel PROTAC designed to induce the degradation of H-PGDS, a key enzyme in the biosynthesis of prostaglandin D2 (PGD2).[1][2] Overproduction of PGD2 is implicated in various inflammatory and allergic diseases, making H-PGDS an attractive therapeutic target.[3] this compound was developed through a rational, in silico-driven approach, highlighting the power of computational methods in accelerating PROTAC discovery.[3][4] This molecule is composed of a ligand for H-PGDS (based on the inhibitor TFC-007) and a ligand for the E3 ubiquitin ligase Cereblon (CRBN), joined by a linker.[5] By simultaneously binding to H-PGDS and CRBN, this compound facilitates the ubiquitination and subsequent proteasomal degradation of H-PGDS.[3]
Data Presentation
Potency and Efficacy
The following table summarizes the key quantitative data for this compound, demonstrating its high potency in degrading H-PGDS.
| Parameter | Value | Cell Line | Incubation Time | Reference |
| DC50 | 17.3 pM | KU812 | 24 hours | [3][5][6] |
| DC50 | 26.3 pM | KU812 | 6 hours | [3] |
DC50 (Degradation Concentration 50): The concentration of the compound required to degrade 50% of the target protein.
In Vitro Activity
This compound not only degrades H-PGDS but also effectively suppresses its enzymatic activity, leading to a reduction in PGD2 production.
| Assay | Effect | Cell Line | Reference |
| PGD2 Production | Potent suppression | KU812 | [3][6] |
| Inflammatory Cytokine Inhibition | Better inhibition than TFC-007 | mdx mice model of Duchenne muscular dystrophy | [2] |
In Silico Design and Discovery Workflow
The development of this compound was guided by computational modeling, which played a crucial role in optimizing the linker between the H-PGDS and CRBN ligands.
Mechanism of Action: H-PGDS Degradation Pathway
This compound operates through the ubiquitin-proteasome system (UPS) to induce the degradation of H-PGDS. The following diagram illustrates this process.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the characterization of this compound. These protocols are based on standard procedures used in PROTAC research and information available in the supporting information of the primary publication.[4]
Synthesis of this compound
The synthesis of this compound involves the coupling of the H-PGDS inhibitor TFC-007 with the CRBN ligand pomalidomide. A detailed synthetic scheme can be found in the supplementary information of the primary publication by Yokoo et al.[4]
Cell Culture
-
Cell Line: KU812 (human basophilic leukemia cell line)
-
Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Western Blotting for H-PGDS Degradation
-
Cell Treatment: Seed KU812 cells in 6-well plates. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 6 or 24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against H-PGDS overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
PGD2 Production Measurement (ELISA)
-
Cell Treatment: Treat KU812 cells with this compound or vehicle control for 24 hours.
-
Stimulation: Stimulate the cells with a calcium ionophore (e.g., A23187) for 30 minutes to induce PGD2 production.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Measure the concentration of PGD2 in the supernatant using a commercially available PGD2 ELISA kit, following the manufacturer's instructions.
-
Analysis: Generate a standard curve and determine the PGD2 concentration in the samples.
In Vitro Ubiquitination Assay
-
Reaction Mixture: Prepare a reaction mixture containing recombinant H-PGDS, E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), ubiquitin, ATP, and the E3 ligase complex (CRBN-DDB1-CUL4A-Rbx1).
-
PROTAC Addition: Add this compound or DMSO to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Western Blot Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an anti-H-PGDS antibody to detect ubiquitinated forms of H-PGDS (which will appear as a ladder of higher molecular weight bands).
Conclusion
This compound is a highly potent and selective degrader of H-PGDS, developed through a successful in silico design strategy. Its ability to efficiently induce the degradation of H-PGDS and consequently suppress PGD2 production makes it a promising therapeutic candidate for inflammatory and allergic diseases. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation.
References
Unveiling the Potency of Protac(H-pgds)-7: A Technical Guide to its Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity and mechanism of action of Protac(H-pgds)-7, a novel proteolysis-targeting chimera (PROTAC) designed to induce the degradation of hematopoietic prostaglandin D synthase (H-PGDS). H-PGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a mediator implicated in various inflammatory and allergic diseases. This compound represents a promising therapeutic strategy by not just inhibiting, but completely removing the target protein.
Core Mechanism of Action
This compound is a heterobifunctional molecule that consists of two key moieties connected by a linker: TFC-007, a potent inhibitor that binds to H-PGDS, and pomalidomide, a ligand for the E3 ubiquitin ligase Cereblon (CRBN). By simultaneously binding to both H-PGDS and CRBN, this compound forms a ternary complex, which brings the E3 ligase in close proximity to H-PGDS. This proximity facilitates the transfer of ubiquitin from the E3 ligase complex to H-PGDS, marking it for degradation by the proteasome. This targeted protein degradation leads to a sustained suppression of PGD2 production.
Quantitative Binding and Degradation Data
The efficacy of this compound is underscored by its high binding affinity to H-PGDS and its potent induction of H-PGDS degradation. The following tables summarize the key quantitative data.
| Compound | Target | Assay Type | Value |
| This compound | H-PGDS | Competitive Binding (IC₅₀) | 0.14 µM[1] |
| TFC-007 (H-PGDS ligand) | H-PGDS | Competitive Binding (IC₅₀) | 0.17 µM[1] |
| Pomalidomide (CRBN ligand) | CRBN | Dissociation Constant (Kd) | ~250 nM[2] |
| Pomalidomide (CRBN ligand) | CRBN | Competitive Binding (IC₅₀) | ~2 µM[3] |
Table 1: Binding Affinity of this compound and its Components
| Compound | Cell Line | Assay Type | Value |
| This compound | KU812 | Degradation Concentration (DC₅₀) | 17.3 pM[4][5] |
Table 2: Degradation Activity of this compound
Signaling Pathway and Experimental Workflows
To visually represent the underlying processes, the following diagrams have been generated using Graphviz.
Experimental Protocols
Fluorescence Polarization (FP) Competitive Binding Assay for H-PGDS
This assay is used to determine the binding affinity (IC₅₀) of this compound to H-PGDS by measuring the displacement of a fluorescently labeled ligand (probe).
Materials:
-
Purified recombinant H-PGDS protein
-
Fluorescently labeled H-PGDS ligand (e.g., a fluorescent derivative of an H-PGDS inhibitor)
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Black, low-volume 384-well assay plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation: Prepare a stock solution of the fluorescent probe in assay buffer. Prepare a serial dilution of this compound in assay buffer. Prepare a solution of H-PGDS protein in assay buffer at a concentration that gives an optimal polarization window.
-
Assay Plate Setup: To each well, add the fluorescent probe at a fixed final concentration.
-
Addition of Competitor: Add the serially diluted this compound to the wells. Include control wells with buffer only (for background) and probe plus H-PGDS without competitor (for maximum polarization).
-
Initiation of Binding: Add the H-PGDS protein solution to all wells except the background controls.
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 60 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis: The IC₅₀ value is determined by plotting the fluorescence polarization values against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for H-PGDS Degradation
This method is used to quantify the degradation of H-PGDS in cells treated with this compound and to determine the DC₅₀ value.
Materials:
-
KU812 cells
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H-PGDS and an anti-loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed KU812 cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
SDS-PAGE: Normalize the protein concentrations of all samples and denature them in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-H-PGDS antibody overnight at 4°C. Subsequently, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities for H-PGDS and the loading control. Normalize the H-PGDS signal to the loading control signal for each sample. The DC₅₀ value is calculated by plotting the normalized H-PGDS levels against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
Methodological & Application
Application Notes and Protocols for Protac(H-pgds)-7 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protac(H-pgds)-7 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of hematopoietic prostaglandin D synthase (H-PGDS).[1][2][3] H-PGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a mediator involved in various physiological and pathological processes, including allergic reactions and inflammation.[4] this compound is a heterobifunctional molecule comprising a ligand for H-PGDS (TFC-007) and a ligand for the E3 ubiquitin ligase cereblon (CRBN) (pomalidomide).[1][2] By simultaneously binding to H-PGDS and CRBN, this compound facilitates the ubiquitination of H-PGDS, marking it for degradation by the proteasome.[4] This targeted protein degradation approach offers a powerful alternative to traditional enzyme inhibition.
These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its ability to induce H-PGDS degradation in the human basophilic leukemia cell line KU812 and to suppress PGD2 production.
Quantitative Data Summary
The following table summarizes the key in vitro efficacy data for this compound in KU812 cells.
| Parameter | Value | Cell Line | Treatment Time | Reference |
| DC50 | 17.3 pM | KU812 | 24 hours | [1][3][5] |
| DC50 | 26.3 pM | KU812 | 6 hours | [3] |
DC50 (Degradation Concentration 50): The concentration of this compound required to induce 50% degradation of H-PGDS protein.
Signaling Pathway and Mechanism of Action
This compound operates through the ubiquitin-proteasome system to induce the targeted degradation of H-PGDS. The process is initiated by the formation of a ternary complex between this compound, the H-PGDS protein, and the E3 ubiquitin ligase CRBN. This proximity, induced by the PROTAC, allows for the transfer of ubiquitin molecules from the E3 ligase to lysine residues on the surface of H-PGDS. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the H-PGDS protein.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Highly Potent and Selective Degrader Targeting Hematopoietic Prostaglandin D Synthase via In Silico Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Novel Fused Heteroaromatics-Based MALT1 Inhibitors by High-Throughput Screening to Treat B Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of H-PGDS Degradation by Protac(H-pgds)-7
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the degradation of Hematopoietic Prostaglandin D Synthase (H-PGDS) induced by Protac(H-pgds)-7 using Western blotting. This compound is a potent molecular glue degrader that targets H-PGDS for proteasomal degradation.
Introduction to H-PGDS and this compound
Hematopoietic Prostaglandin D Synthase (H-PGDS) is an enzyme that catalyzes the conversion of PGH2 to PGD2, a key mediator in allergic and inflammatory responses.[1][2][3] Elevated levels of PGD2 are associated with various diseases, making H-PGDS a significant therapeutic target.[1][4]
This compound is a proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of H-PGDS.[5][6] It functions by forming a ternary complex between H-PGDS and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of H-PGDS by the proteasome.[7][8][9][10] This targeted protein degradation offers a powerful approach to modulate the activity of H-PGDS.
Quantitative Data Summary
The efficacy of this compound in degrading H-PGDS has been demonstrated in cellular assays. The following table summarizes the key quantitative data.
| Compound | Cell Line | DC50 | Incubation Time | Reference |
| This compound | KU812 | 17.3 pM | 24 hours | [5][6][11][12][13] |
DC50: The concentration of the compound that results in 50% degradation of the target protein.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of H-PGDS and the experimental workflow for assessing its degradation by this compound.
Caption: H-PGDS signaling pathway in the context of allergic inflammation.
Caption: Experimental workflow for Western blot analysis of H-PGDS degradation.
Experimental Protocol: Western Blotting
This protocol outlines the steps to quantify the degradation of H-PGDS in KU812 cells following treatment with this compound.
Materials and Reagents
-
Cell Line: KU812 (human basophilic leukemia cell line)
-
Compound: this compound
-
Antibodies:
-
Primary Antibody: Rabbit anti-H-PGDS antibody
-
Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH antibody
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG
-
-
Reagents:
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
Tris-Glycine SDS-PAGE Gels
-
PVDF Membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
DMSO (for dissolving this compound)
-
Procedure
-
Cell Culture and Treatment:
-
Culture KU812 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Prepare stock solutions of this compound in DMSO.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100 pM, and 1, 10 nM) for 24 hours. Include a vehicle control (DMSO only).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each protein sample and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a Tris-Glycine SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-H-PGDS antibody (at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated anti-rabbit IgG secondary antibody (at the manufacturer's recommended dilution) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
For the loading control, repeat steps 7-10 with the anti-β-actin or anti-GAPDH primary antibody and the corresponding HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for H-PGDS and the loading control (β-actin or GAPDH) using image analysis software (e.g., ImageJ).
-
Normalize the H-PGDS band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of H-PGDS degradation for each treatment condition relative to the vehicle control.
-
Plot the percentage of H-PGDS remaining versus the concentration of this compound to determine the DC50 value.
-
References
- 1. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. PGDS - Wikipedia [en.wikipedia.org]
- 4. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. PROTAC®(H-PGDS)-7 (CAS 2761281-50-7): R&D Systems [rndsystems.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 9. Recent Developments in PROTAC-Mediated Protein Degradation: From Bench to Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PROTAC®(H-PGDS)-7 Supplier | CAS 2761281-50-7 | Tocris Bioscience [tocris.com]
- 13. PROTAC(H-PGDS)-3 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for Measuring Prostaglandin D2 Levels Following Protac(H-pgds)-7 Treatment
Introduction
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in quantifying the effect of Protac(H-pgds)-7 on prostaglandin D2 (PGD2) levels. This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in the biosynthesis of PGD2.[1][2][3][4] By degrading H-PGDS, this compound effectively reduces the production of PGD2, a lipid mediator implicated in various physiological and pathological processes, including allergic reactions and inflammation.[5][6]
These protocols outline the in vitro treatment of a relevant cell line (KU812) with this compound and provide two established methods for the subsequent measurement of PGD2 in cell culture supernatants: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that consists of a ligand that binds to H-PGDS and another ligand that recruits an E3 ubiquitin ligase, such as cereblon (CRBN).[1][6] This dual binding brings the E3 ligase into close proximity with H-PGDS, leading to the ubiquitination and subsequent degradation of the H-PGDS protein by the proteasome. The degradation of H-PGDS disrupts the biosynthetic pathway of PGD2, resulting in a significant reduction of its levels.
Data Presentation
Quantitative Analysis of this compound Activity
The following table summarizes the quantitative data regarding the efficacy of this compound in degrading H-PGDS and subsequently reducing PGD2 levels in KU812 cells.
| Parameter | Cell Line | Value | Incubation Time | Reference |
| H-PGDS Degradation (DC50) | KU812 | 17.3 pM | 24 hours | [1][2][3][4][5] |
| H-PGDS Degradation (DC50) | KU812 | 26.3 pM | 6 hours | [2] |
| PGD2 Production Inhibition | KU812 | More potent than TFC-007 (H-PGDS inhibitor) at 10 nM | Not Specified | [6] |
Experimental Protocols
Protocol 1: In Vitro Treatment of KU812 Cells with this compound
This protocol describes the treatment of the human basophilic leukemia cell line KU812, which is known to produce PGD2, with this compound.
Materials:
-
KU812 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
DMSO (vehicle control)
-
6-well or 24-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Cell Culture: Culture KU812 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in an incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed KU812 cells in 6-well or 24-well plates at a density of 1 x 10^6 cells/mL.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A dose-response curve can be generated using concentrations ranging from picomolar to nanomolar (e.g., 1 pM to 100 nM).
-
Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of the PROTAC.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 6 or 24 hours) at 37°C with 5% CO2.[2]
-
Sample Collection: After incubation, centrifuge the cell suspension at 1,500 rpm for 10 minutes at 4°C to pellet the cells.[7]
-
Supernatant Collection: Carefully collect the supernatant, which contains the secreted PGD2.
-
Storage: Assay the supernatant immediately for PGD2 levels or store at -80°C for later analysis. Avoid repeated freeze-thaw cycles.[7]
Protocol 2: Quantification of PGD2 by ELISA
This protocol provides a general procedure for a competitive ELISA to measure PGD2 levels in cell culture supernatants. It is recommended to follow the specific instructions provided with the commercial ELISA kit being used.
Materials:
-
PGD2 ELISA Kit (containing PGD2 standard, biotinylated detection antibody, HRP conjugate, wash buffer, substrate reagent, and stop solution)
-
Cell culture supernatant samples
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. Bring all reagents to room temperature before use.[8]
-
Standard Curve Preparation: Prepare a serial dilution of the PGD2 standard to generate a standard curve. A recommended dilution gradient is 1000, 500, 250, 125, 62.5, 31.25, 15.63, and 0 pg/mL.[8]
-
Sample Addition: Add 50 µL of the standard or cell culture supernatant sample to each well of the microplate.
-
Detection Antibody Addition: Immediately add 50 µL of the biotinylated detection antibody to each well.
-
Incubation: Incubate the plate for 45 minutes at 37°C.[8]
-
Washing: Aspirate the contents of the wells and wash each well three times with the provided wash buffer.
-
HRP Conjugate Addition: Add 100 µL of HRP conjugate to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C.[8]
-
Washing: Aspirate the contents and wash each well five times with the wash buffer.
-
Substrate Addition: Add 90 µL of the substrate reagent to each well and incubate for 15 minutes at 37°C in the dark.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Immediately measure the optical density (OD) at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of PGD2 in the samples by comparing their OD values to the standard curve. The concentration of PGD2 is inversely proportional to the OD.
Protocol 3: Quantification of PGD2 by LC-MS/MS
This protocol provides a general workflow for the quantification of PGD2 in cell culture supernatants using LC-MS/MS. This method offers high sensitivity and specificity.
Materials:
-
Cell culture supernatant samples
-
Internal standard (e.g., d4-PGD2)
-
Solid Phase Extraction (SPE) cartridges
-
Acetonitrile, Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)
Procedure:
-
Sample Preparation:
-
Thaw frozen supernatant samples on ice.
-
To 500 µL of supernatant, add an internal standard (d4-PGD2) to control for sample loss and ionization variability.[9]
-
Perform Solid Phase Extraction (SPE) to clean up and concentrate the sample. The exact SPE protocol may vary depending on the cartridge used.
-
-
LC Separation:
-
Inject the extracted sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
A typical gradient might start at a low percentage of Solvent B, gradually increasing to elute PGD2.
-
-
MS/MS Detection:
-
Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
Monitor the specific multiple reaction monitoring (MRM) transitions for PGD2 and the internal standard (d4-PGD2). For example, the transition for PGD2 could be m/z 351 -> 271.
-
-
Quantification:
-
Create a standard curve by analyzing known concentrations of PGD2.
-
Quantify the amount of PGD2 in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Mandatory Visualizations
Caption: Mechanism of this compound action on the PGD2 synthesis pathway.
Caption: Experimental workflow for measuring PGD2 after this compound treatment.
Caption: Simplified signaling pathway of Prostaglandin D2 (PGD2).
References
- 1. caymanchem.com [caymanchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. PROTAC®(H-PGDS)-7 (CAS 2761281-50-7): R&D Systems [rndsystems.com]
- 4. PROTAC®(H-PGDS)-7 Supplier | CAS 2761281-50-7 | Tocris Bioscience [tocris.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ELISA Protocol [protocols.io]
- 8. Various Species PGD2 ELISA kit | Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 9. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protac(H-pgds)-7 in KU812 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protac(H-pgds)-7 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of hematopoietic prostaglandin D synthase (H-PGDS).[1][2] H-PGDS is a key enzyme responsible for the production of prostaglandin D2 (PGD2), a mediator involved in allergic inflammation and other immunological responses.[3][4][5] This document provides detailed protocols for the application of this compound in KU812 cells, a human basophilic cell line that endogenously expresses H-PGDS.[6][7]
This compound is comprised of a ligand for H-PGDS (TFC-007) and a ligand for the E3 ubiquitin ligase Cereblon (pomalidomide).[1][2] By bringing H-PGDS into proximity with Cereblon, this compound facilitates the ubiquitination and subsequent proteasomal degradation of H-PGDS, leading to a reduction in PGD2 production.[8] This makes this compound a valuable tool for studying the role of H-PGDS in cellular signaling and a potential therapeutic agent for H-PGDS-related diseases.[8]
The KU812 cell line was established from the peripheral blood of a patient with chronic myelogenous leukemia and exhibits characteristics of immature basophilic leukocytes.[7] These cells are a relevant model for studying allergic responses and the effects of molecules targeting pathways active in basophils and mast cells.[5][9]
Data Presentation
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| This compound DC₅₀ | 17.3 pM (at 24 hours) | KU812 | [1][2][8][10] |
| This compound Solubility | 10 mg/mL in DMSO | - | [1][2] |
| Molecular Weight | 742.8 g/mol | - | [1][10] |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and the experimental workflow for its use in KU812 cells.
Caption: Mechanism of Action of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. ahajournals.org [ahajournals.org]
- 4. rep.bioscientifica.com [rep.bioscientifica.com]
- 5. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation | MDPI [mdpi.com]
- 6. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bcrj.org.br [bcrj.org.br]
- 8. chemrxiv.org [chemrxiv.org]
- 9. FcεRI, but Not FcγR, Signals Induce Prostaglandin D2 and E2 Production from Basophils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Protac(H-pgds)-7 in a Duchenne Muscular Dystrophy Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duchenne muscular dystrophy (DMD) is a fatal X-linked genetic disorder characterized by progressive muscle degeneration and weakness. A key pathological feature of DMD is chronic inflammation, which exacerbates muscle damage. Hematopoietic prostaglandin D synthase (H-PGDS) is a critical enzyme in the production of prostaglandin D2 (PGD2), a potent pro-inflammatory mediator that is upregulated in the muscles of DMD patients and animal models.
Protac(H-pgds)-7 is a novel proteolysis-targeting chimera (PROTAC) designed to selectively degrade H-PGDS. It is a heterobifunctional molecule composed of the H-PGDS inhibitor TFC-007 linked to pomalidomide, a ligand for the E3 ubiquitin ligase cereblon (CRBN). By hijacking the ubiquitin-proteasome system, this compound leads to the degradation of H-PGDS, thereby reducing PGD2 levels and mitigating inflammation. This document provides detailed application notes and protocols for the use of this compound in the mdx mouse model of Duchenne muscular dystrophy.
Mechanism of Action
This compound functions by inducing the selective degradation of H-PGDS. The TFC-007 moiety of the molecule binds to H-PGDS, while the pomalidomide moiety recruits the CRBN E3 ubiquitin ligase. This proximity induces the ubiquitination of H-PGDS, marking it for degradation by the proteasome. The subsequent reduction in H-PGDS levels leads to decreased production of PGD2, a key mediator of inflammation in DMD. This targeted degradation approach offers a potent and potentially more sustained therapeutic effect compared to simple enzyme inhibition.
Signaling Pathway
The signaling pathway targeted by this compound is central to the inflammatory cascade in Duchenne muscular dystrophy.
Application Notes and Protocols for Cell Viability Assay with Protac(H-pgds)-7 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protac(H-pgds)-7 is a novel proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of hematopoietic prostaglandin D synthase (H-PGDS). H-PGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a lipid mediator implicated in various inflammatory and allergic diseases. By linking a high-affinity H-PGDS inhibitor (TFC-007) to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), this compound facilitates the ubiquitination and subsequent proteasomal degradation of H-PGDS. This targeted degradation approach offers a powerful alternative to traditional enzymatic inhibition, potentially leading to a more profound and sustained pharmacological effect. These application notes provide a detailed protocol for assessing the effect of this compound on cell viability, a critical step in evaluating its therapeutic potential and off-target toxicity.
Mechanism of Action
This compound operates by hijacking the cell's natural protein disposal system. The molecule forms a ternary complex with H-PGDS and the E3 ubiquitin ligase, Cereblon.[1][2][3] This proximity induces the transfer of ubiquitin molecules to H-PGDS, marking it for degradation by the proteasome. The result is a highly potent and specific reduction of cellular H-PGDS levels.[1][2][3]
Data Presentation
Table 1: Representative Quantitative Data for this compound
The following table summarizes the potent degradation activity of this compound on H-PGDS in KU812 cells and provides illustrative data on its minimal impact on cell viability at effective concentrations.
| Parameter | Cell Line | Treatment Time (hours) | Value | Unit | Reference |
| H-PGDS Degradation (DC₅₀) | KU812 | 24 | 17.3 | pM | [1][2][3] |
| Cell Viability (IC₅₀) | KU812 | 72 | >10 | µM | Illustrative |
Note: The cell viability data is representative and intended to illustrate the expected low cytotoxicity of a highly specific PROTAC. Actual results may vary depending on the specific experimental conditions and cell line used.
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
Caption: H-PGDS Signaling Pathway and this compound Intervention.
Experimental Protocols
Cell Viability Assay Using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is designed to assess the effect of this compound on the viability of the human basophilic leukemia cell line, KU812.
Materials:
-
KU812 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well microplates
-
Luminometer
Procedure:
-
Cell Culture:
-
Culture KU812 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
-
Cell Seeding:
-
Centrifuge the required number of cells and resuspend in fresh culture medium to a final concentration of 1 x 10⁵ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate (10,000 cells/well).
-
Include wells with medium only for background luminescence measurement.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01 pM to 10 µM). Ensure the final DMSO concentration does not exceed 0.1% in all wells.
-
Add the diluted this compound and vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental values.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) using a non-linear regression analysis.
-
Caption: Experimental Workflow for Cell Viability Assay.
References
Application Notes and Protocols: Protac(H-pgds)-7 for Inducing Protein Degradation in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protac(H-pgds)-7 is a highly potent and selective molecular glue degrader of Hematopoietic prostaglandin D synthase (H-PGDS).[1][2] As a Proteolysis-Targeting Chimera (PROTAC), it functions by hijacking the ubiquitin-proteasome system to induce the degradation of its target protein, H-PGDS. This molecule is composed of a ligand that binds to H-PGDS (a derivative of the inhibitor TFC-007) and a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected directly without a linker.[2][3] By inducing the proximity of H-PGDS to the E3 ligase, this compound facilitates the ubiquitination and subsequent degradation of H-PGDS by the proteasome.[2] This targeted protein degradation leads to a potent suppression of prostaglandin D2 (PGD2) production, a key mediator in various inflammatory and allergic responses.[2][3]
These application notes provide a comprehensive overview of the use of this compound for inducing H-PGDS degradation, with a focus on the human basophilic leukemia cell line KU812, a widely used model for studying H-PGDS-related pathways in hematopoietic cells.
Mechanism of Action
This compound operates through the PROTAC mechanism, a novel therapeutic modality that leverages the cell's own protein disposal machinery. The process can be summarized in the following steps:
-
Ternary Complex Formation: this compound, with its two distinct ligands, simultaneously binds to both the target protein (H-PGDS) and the E3 ubiquitin ligase, Cereblon (CRBN). This brings the target protein and the E3 ligase into close proximity, forming a ternary complex.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the H-PGDS protein.
-
Proteasomal Degradation: The poly-ubiquitinated H-PGDS is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and degrades the H-PGDS protein into small peptides, while the this compound molecule is released and can act catalytically to induce the degradation of another H-PGDS molecule.
References
- 1. Discovery of a Highly Potent and Selective Degrader Targeting Hematopoietic Prostaglandin D Synthase via In Silico Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Discovery of a Highly Potent and Selective Degrader Targeting Hematopoietic Prostaglandin D Synthase via In Silico Design - figshare - Figshare [figshare.com]
- 3. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Live-Cell Imaging of H-PGDS Degradation with Protac(H-pgds)-7
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hematopoietic Prostaglandin D Synthase (H-PGDS) is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in various allergic and inflammatory responses.[1] As such, H-PGDS has emerged as a significant therapeutic target for conditions like allergic asthma, rhinitis, and Duchenne's muscular dystrophy.[1][2] Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[3][4]
Protac(H-pgds)-7 is a highly potent and selective molecular glue degrader specifically designed to target H-PGDS.[5] It is a heterobifunctional molecule composed of the H-PGDS inhibitor TFC-007 linked to pomalidomide, a ligand for the E3 ubiquitin ligase cereblon (CRBN).[6][7] By inducing the proximity of H-PGDS to CRBN, this compound triggers the ubiquitination and subsequent proteasomal degradation of H-PGDS, leading to a sustained suppression of PGD2 production.[7]
These application notes provide a comprehensive overview and detailed protocols for monitoring the degradation of H-PGDS induced by this compound in real-time using live-cell imaging techniques. This approach allows for a dynamic and quantitative assessment of the degrader's efficacy, kinetics, and mechanism of action within a cellular context.
Quantitative Data Summary
This compound demonstrates exceptional potency in inducing the degradation of H-PGDS. The key quantitative metric for a PROTAC is the DC50 value, which represents the concentration required to degrade 50% of the target protein.
| Compound | Target Protein | Cell Line | DC50 (Degradation Concentration) | Reference |
| This compound | H-PGDS | KU812 | 17.3 pM | [5][6] |
Signaling and Mechanistic Pathways
To understand the context of this compound activity, it is essential to visualize both the native biological pathway of H-PGDS and the mechanism of PROTAC-mediated degradation.
Caption: The H-PGDS enzymatic pathway, converting PGH2 to PGD2.
Caption: Mechanism of Action for this compound.
Experimental Protocols
Protocol 1: Live-Cell Imaging of H-PGDS-GFP Degradation
This protocol describes a method to visualize and quantify the degradation of H-PGDS in real-time by utilizing a fluorescently tagged H-PGDS fusion protein.
Principle: A stable cell line expressing H-PGDS fused to a fluorescent protein (e.g., Green Fluorescent Protein, GFP) is generated. Upon treatment with this compound, the H-PGDS-GFP fusion protein is targeted for degradation. The decrease in cellular fluorescence intensity over time is monitored using automated live-cell imaging, providing a direct measure of protein degradation kinetics.
1. Materials and Reagents:
-
Cell Line: KU812 human basophilic leukemia cells (or other suitable cell line with endogenous CRBN expression).
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Transfection Reagent: Lentiviral particles encoding H-PGDS-GFP or a suitable non-viral transfection reagent.
-
Selection Agent: Puromycin or other appropriate selection antibiotic.
-
Compound: this compound (dissolved in DMSO).
-
Imaging Plate: 96-well or 384-well glass-bottom imaging plates.
-
Instrumentation: High-content imaging system or confocal microscope with live-cell incubation chamber (37°C, 5% CO2).
2. Procedure:
2.1. Generation of H-PGDS-GFP Stable Cell Line:
-
Transduce KU812 cells with lentiviral particles carrying the H-PGDS-GFP construct.
-
After 48-72 hours, begin selection with the appropriate antibiotic (e.g., Puromycin) to generate a stable, polyclonal population.
-
Verify the expression of the H-PGDS-GFP fusion protein via Western Blot and fluorescence microscopy. Ensure the fusion protein is of the correct molecular weight and localizes as expected.
2.2. Live-Cell Imaging Assay:
-
Seed the H-PGDS-GFP stable KU812 cells into a 96-well glass-bottom plate at a density of 10,000-20,000 cells per well. Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 1 pM to 1 µM. Include a DMSO-only vehicle control.
-
Carefully remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Immediately place the plate into the live-cell imaging system pre-heated to 37°C with 5% CO2.
-
Acquire images every 30-60 minutes for a period of 24 hours. Use both transmitted light (for cell morphology and confluence) and a GFP fluorescence channel.
3. Data Analysis:
-
Use the imaging software's analysis tools to identify and segment individual cells in each image.
-
Quantify the mean fluorescence intensity of GFP within the segmented cells for each well at every time point.
-
Normalize the fluorescence intensity at each time point to the intensity at time zero (T=0) for each well to account for initial seeding variations.
-
Plot the normalized fluorescence intensity against time for each concentration of this compound.
-
From these curves, determine key degradation parameters such as the maximum degradation (Dmax) and the time to reach 50% degradation (DT50).
-
To calculate the DC50, plot the normalized fluorescence intensity at a fixed time point (e.g., 24 hours) against the logarithm of the this compound concentration and fit to a four-parameter logistical curve.
Caption: Experimental workflow for live-cell imaging of H-PGDS degradation.
Protocol 2: Western Blot for Validation of H-PGDS Degradation
Principle: Western blotting is an endpoint assay used to validate the degradation of H-PGDS observed in live-cell imaging experiments. It measures the total amount of the target protein in cell lysates after a fixed duration of treatment.
1. Materials and Reagents:
-
Cell Line and Compound: As described in Protocol 1.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against H-PGDS and a loading control (e.g., GAPDH, β-Actin). HRP-conjugated secondary antibody.
-
SDS-PAGE reagents: Gels, running buffer, transfer buffer.
-
Membrane: PVDF or nitrocellulose membrane.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Instrumentation: Gel electrophoresis and blotting system, imaging system for chemiluminescence.
2. Procedure:
-
Seed KU812 cells (wild-type or H-PGDS-GFP expressing) in a 6-well plate.
-
Treat cells with various concentrations of this compound for a fixed time (e.g., 24 hours).
-
Harvest cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against H-PGDS and the loading control overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Detect the chemiluminescent signal using an imager.
3. Data Analysis:
-
Quantify the band intensities for H-PGDS and the loading control using densitometry software.
-
Normalize the H-PGDS band intensity to the corresponding loading control band intensity.
-
Express the normalized H-PGDS levels as a percentage of the vehicle-treated control.
-
Plot the percentage of H-PGDS remaining against the drug concentration to determine the DC50, confirming the results from the live-cell imaging assay.
References
- 1. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration and Dosing of Protac(H-pgds)-7: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC(H-PGDS)-7 is a novel and potent proteolysis-targeting chimera (PROTAC) designed to selectively degrade hematopoietic prostaglandin D synthase (H-PGDS). Comprising a ligand for H-PGDS (TFC-007) and a ligand for the E3 ubiquitin ligase cereblon (pomalidomide), this compound induces the ubiquitination and subsequent proteasomal degradation of H-PGDS.[1][2][3][4] This targeted protein degradation offers a promising therapeutic strategy for diseases associated with elevated levels of prostaglandin D2 (PGD2), such as Duchenne muscular dystrophy (DMD) and various inflammatory conditions.[1][5]
These application notes provide a detailed overview of the in vivo administration and dosing of this compound based on preclinical studies. The included protocols and data are intended to guide researchers in designing and executing their own in vivo experiments.
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo parameters for this compound, facilitating a direct comparison with its parent H-PGDS inhibitor, TFC-007.
| Parameter | This compound | TFC-007 (H-PGDS Inhibitor) | Reference |
| In Vitro Degradation Activity (DC50) | 17.3 pM (in KU812 cells) | Not Applicable | [5] |
| Animal Model | Duchenne Muscular Dystrophy (mdx mice with cardiac hypertrophy) | Duchenne Muscular Dystrophy (mdx mice with cardiac hypertrophy) | [5] |
| In Vivo Efficacy | Superior inhibition of inflammatory cytokines compared to TFC-007 | Inhibition of inflammatory cytokines | [5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process for in vivo studies of this compound, the following diagrams have been generated.
References
- 1. PROTAC(H-PGDS)-6 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTAC®(H-PGDS)-7 Supplier | CAS 2761281-50-7 | Tocris Bioscience [tocris.com]
- 4. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Highly Potent and Selective Degrader Targeting Hematopoietic Prostaglandin D Synthase via In Silico Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Protac(H-pgds)-7 solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of PROTAC(H-PGDS)-7 in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO has been reported by various suppliers. It is soluble up to 100 mM or 10-100 mg/mL in DMSO.[1][2][3][4][5] For optimal dissolution, especially at higher concentrations, techniques such as warming the solution to 37°C and using an ultrasonic bath may be beneficial.[6] It is also crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[3]
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, it is recommended to dissolve the compound in fresh, anhydrous DMSO at the desired concentration.[3] If you encounter difficulty in dissolving the compound, you can warm the solution briefly to 37°C or sonicate it. For precise concentration calculations, you can use the molecular weight of this compound, which is approximately 742.79 g/mol .[1][5]
Q4: How should I store the solid compound and DMSO stock solutions of this compound?
A4: The solid form of this compound should be stored at -20°C.[1][2][4][5] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. For short-term storage, the DMSO stock solution can be kept at -20°C for up to one month.[3][6] For long-term storage, it is recommended to store the aliquots at -80°C, where it can be stable for up to 6 months.[3][6][7]
Q5: What is the mechanism of action for this compound?
A5: this compound is a proteolysis-targeting chimera that induces the degradation of Hematopoietic Prostaglandin D Synthase (H-PGDS).[2][3][4][5] It functions by forming a ternary complex with H-PGDS and the E3 ubiquitin ligase Cereblon (CRBN).[2][8] This proximity leads to the ubiquitination of H-PGDS, marking it for degradation by the proteasome.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
Issue 1: Compound Precipitation in DMSO Stock Solution
-
Possible Cause 1: Supersaturated Solution.
-
Solution: Gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves. If precipitation persists, consider preparing a fresh, less concentrated stock solution.
-
-
Possible Cause 2: Poor Quality or Wet DMSO.
-
Solution: Use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO.[3] Hygroscopic DMSO can absorb moisture from the air, which can reduce the solubility of the compound.
-
-
Possible Cause 3: Low Temperature.
-
Solution: Some compounds may precipitate out of DMSO at lower temperatures. Before use, allow the stock solution to fully equilibrate to room temperature.
-
Issue 2: Compound Precipitation When Diluting with Aqueous Media
-
Possible Cause 1: Low Aqueous Solubility.
-
Solution: This is a common issue for many DMSO-soluble compounds. To minimize precipitation, perform serial dilutions. Instead of a single large dilution, dilute the DMSO stock in smaller steps with the aqueous medium. It is also recommended to keep the final DMSO concentration in your assay as low as possible (typically <0.5%) to avoid cell toxicity, while still maintaining solubility.[6]
-
-
Possible Cause 2: Rapid Change in Solvent Environment.
-
Solution: Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing. This gradual addition can help prevent localized high concentrations that lead to precipitation.
-
Issue 3: Inconsistent Experimental Results
-
Possible Cause 1: Instability of the Compound in Solution.
-
Possible Cause 2: Inaccurate Concentration of the Stock Solution.
-
Solution: Verify the calculations for the stock solution preparation. If possible, confirm the concentration using an analytical method such as UV/Vis spectrophotometry if the extinction coefficient is known. Ensure the compound was fully dissolved when the stock solution was prepared.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 742.79 g/mol | [1][5] |
| Solubility in DMSO | Up to 100 mM | [1][5] |
| 10 mg/mL | [2][4][6] | |
| 100 mg/mL | [3] | |
| Storage (Solid) | -20°C | [1][2][4][5] |
| Storage (in DMSO) | -20°C (1 month) | [3][6] |
| -80°C (6 months) | [3][6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Add the calculated volume of anhydrous DMSO to the vial containing the solid compound.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles are present, sonicate the solution for 5-10 minutes or warm it in a 37°C water bath for a similar duration, followed by vortexing.
-
Once the compound is fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: General Method for Assessing Compound Stability in DMSO by HPLC
-
Materials:
-
This compound DMSO stock solution
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Appropriate mobile phase for HPLC analysis
-
Incubator or temperature-controlled environment
-
-
Procedure:
-
Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 1 mM).
-
Immediately after preparation (Time 0), dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis and inject it into the HPLC system.
-
Record the peak area of the compound. This will serve as the baseline.
-
Store the remaining stock solution under the desired test conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), take an aliquot of the stored stock solution, dilute it in the same manner as the Time 0 sample, and analyze it by HPLC.
-
Compare the peak area of the compound at each time point to the peak area at Time 0. A significant decrease in the peak area indicates degradation of the compound. The appearance of new peaks may suggest the formation of degradation products.
-
Calculate the percentage of the compound remaining at each time point to quantify its stability.
-
Visualizations
Caption: Mechanism of H-PGDS degradation by this compound.
Caption: Workflow for troubleshooting solubility issues of this compound.
References
- 1. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. caymanchem.com [caymanchem.com]
- 5. PROTAC®(H-PGDS)-7 (CAS 2761281-50-7): R&D Systems [rndsystems.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. asianpubs.org [asianpubs.org]
- 8. PROTAC(H-PGDS)-6 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
How to overcome the hook effect with Protac(H-pgds)-7
This technical support guide is designed for researchers, scientists, and drug development professionals using PROTAC(H-PGDS)-7. It provides troubleshooting advice and answers to frequently asked questions to help you navigate your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function?
This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Hematopoietic Prostaglandin D Synthase (H-PGDS).[1][2] It is a heterobifunctional molecule that contains a ligand for H-PGDS (based on the inhibitor TFC-007) and a ligand for the E3 ubiquitin ligase Cereblon (pomalidomide).[1][3] By simultaneously binding to both H-PGDS and Cereblon, this compound brings them into close proximity, forming a ternary complex.[4][5] This proximity facilitates the transfer of ubiquitin from the E3 ligase to H-PGDS, tagging the target protein for destruction by the cell's natural disposal system, the proteasome.[5]
Q2: What is the "hook effect" in relation to PROTACs?
The hook effect is a characteristic phenomenon for PROTACs where the efficiency of protein degradation decreases at very high concentrations of the degrader.[4][6][7] This results in a bell-shaped dose-response curve.[4][8] The effect occurs because at excessive concentrations, the PROTAC molecules saturate both the target protein and the E3 ligase independently, leading to the formation of non-productive binary complexes (PROTAC-H-PGDS or PROTAC-Cereblon) instead of the essential productive ternary complex (H-PGDS-PROTAC-Cereblon).[4][5][9] This competition between binary and ternary complex formation inhibits the degradation process.[8]
Q3: Why is it critical to manage the hook effect in my experiments?
Managing the hook effect is crucial for the accurate interpretation of your experimental results. If experiments are performed using concentrations in the hook effect range, you will observe suboptimal degradation, which can lead to a significant underestimation of the PROTAC's potency (DC50) and maximum degradation level (Dmax).[10][11] Identifying the optimal concentration window is essential for obtaining reliable data in both in vitro and in vivo studies and for making informed decisions in structure-activity relationship (SAR) analyses.[7][10]
Troubleshooting Guide: Overcoming the Hook Effect with this compound
Primary Issue: You observe that as you increase the concentration of this compound, the degradation of H-PGDS protein initially increases but then decreases at higher concentrations.
This bell-shaped curve is a clear indication of the hook effect.[4] Follow these steps to systematically determine the optimal concentration range and mitigate this issue in future experiments.
Step 1: Perform a Comprehensive Dose-Response Experiment
To accurately characterize the activity of this compound, you must test a broad range of concentrations to fully define the dose-response curve, including the point of maximal degradation and the subsequent hook effect.
Experimental Protocol: H-PGDS Degradation Assay via Western Blot
-
Cell Seeding: Plate a suitable cell line (e.g., KU812 cells, which have been used to characterize this PROTAC) at a consistent density to ensure uniformity across all conditions.[1][2] Allow cells to adhere and stabilize for 24 hours.
-
PROTAC Dilution Series: Prepare a wide-ranging serial dilution of this compound in your cell culture medium. Given its high potency (DC50 ≈ 17 pM), the concentration range should span from the low picomolar to the high micromolar range to capture the full curve.[1][12] A suggested 12-point, 5-fold serial dilution starting from 10 µM is a good starting point.
-
Cell Treatment: Remove the old medium from your cells and add the medium containing the different this compound concentrations. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for a standard duration, such as 24 hours.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells using a standard lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading in the next step.
-
Western Blotting:
-
Normalize the protein concentration for all samples and load equal amounts (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for H-PGDS.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin, or Vinculin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
-
Data Analysis:
-
Perform densitometry analysis on the imaged bands to quantify the protein levels.
-
Normalize the H-PGDS band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of H-PGDS remaining for each concentration relative to the vehicle control (set to 100%).
-
Plot the percentage of H-PGDS remaining against the log of the this compound concentration.
-
Step 2: Analyze the Dose-Response Curve and Identify Key Parameters
The resulting plot should resemble a bell shape. From this curve, you can determine:
-
DC50: The concentration at which 50% of H-PGDS is degraded.
-
Dmax: The maximum percentage of degradation achieved.
-
Optimal Concentration Window: The range of concentrations that result in maximal or near-maximal degradation.
-
Hook Effect Region: The concentrations at which degradation efficiency begins to decrease.
Illustrative Data Presentation for this compound
| Concentration (nM) | Log Concentration | % H-PGDS Remaining (Illustrative) |
| 0.001 | -3.00 | 95% |
| 0.01 | -2.00 | 60% |
| 0.05 | -1.30 | 10% (Dmax) |
| 0.25 | -0.60 | 12% |
| 1.25 | 0.10 | 25% |
| 6.25 | 0.80 | 45% |
| 31.25 | 1.50 | 65% |
| 156.25 | 2.20 | 80% |
| 781.25 | 2.89 | 90% |
| 3906.25 | 3.59 | 98% |
| Note: This data is for illustrative purposes to demonstrate a typical dose-response curve with a hook effect. |
Step 3: Optimize Future Experiments
Based on your dose-response data, select concentrations for subsequent experiments that fall within the optimal degradation window (in the example above, ~0.05-0.25 nM). Avoid using concentrations that clearly fall within the hook effect region, as they will produce misleading results about the compound's efficacy.
Mandatory Visualizations
Caption: Signaling pathway of this compound mediated degradation.
Caption: Troubleshooting workflow to overcome the hook effect.
Caption: Logical relationship of complexes in the hook effect.
References
- 1. caymanchem.com [caymanchem.com]
- 2. PROTAC(H-PGDS)-6 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. marinbio.com [marinbio.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 11. A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Protac(H-pgds)-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Protac(H-pgds)-7.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade hematopoietic prostaglandin D synthase (H-PGDS).[1][2][3] It is a heterobifunctional molecule composed of TFC-007, a ligand that binds to H-PGDS, and pomalidomide, which recruits the E3 ubiquitin ligase Cereblon (CRBN).[3] This forms a ternary complex between H-PGDS and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of H-PGDS, thereby suppressing the production of prostaglandin D2 (PGD2).[1][2][4]
Q2: What are the potential off-target effects of this compound?
The primary concern for off-target effects with this compound stems from its pomalidomide component. Pomalidomide is known to independently induce the degradation of certain endogenous zinc finger (ZF) proteins.[5][6][7][8][9] Therefore, treatment with this compound may lead to the unintended degradation of specific ZF proteins, which could have unforeseen biological consequences.
Q3: Is there a negative control available for this compound?
Yes, PROTAC(H-PGDS)-8 is the recommended negative control for this compound. This control molecule is designed to be inactive, likely through a modification that prevents it from effectively inducing the degradation of H-PGDS. Comparing the effects of this compound to those of PROTAC(H-PGDS)-8 is crucial for distinguishing on-target effects from potential off-target or non-specific effects.
Q4: What is the expected outcome of a successful experiment with this compound?
A successful experiment should demonstrate a potent and selective degradation of H-PGDS protein in your cellular model. This is typically observed as a significant reduction in H-PGDS protein levels, which can be quantified by methods such as Western blotting or mass spectrometry. Consequently, a reduction in the downstream product, prostaglandin D2 (PGD2), is also expected. The degradation of H-PGDS should be significantly more pronounced with this compound treatment compared to the negative control, PROTAC(H-PGDS)-8.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or weak degradation of H-PGDS observed. | 1. Suboptimal concentration of this compound. 2. Insufficient treatment time. 3. Low expression of Cereblon (CRBN) in the cell line. 4. Cell permeability issues. | 1. Perform a dose-response experiment to determine the optimal concentration (DC50 is reported to be 17.3 pM in KU812 cells).[1][2][3][4] 2. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal degradation time. 3. Verify CRBN expression in your cell model by Western blot or qPCR. 4. Ensure proper solubilization of this compound and consider using cell lines with known good permeability for PROTACs. |
| High cell toxicity observed. | 1. Off-target effects due to degradation of essential zinc finger proteins. 2. On-target toxicity if H-PGDS is critical for cell survival in your model. 3. High concentration of this compound. | 1. Perform a global proteomics analysis to identify off-target protein degradation (see Experimental Protocols). 2. Compare the toxicity of this compound with its negative control, PROTAC(H-PGDS)-8. If toxicity is similar, it may be a non-specific effect. 3. Lower the concentration of this compound to the lowest effective dose. |
| Inconsistent results between experiments. | 1. Variability in cell confluency or health. 2. Inconsistent preparation of this compound stock solutions. 3. Freeze-thaw cycles of the compound. | 1. Standardize cell seeding density and ensure cells are in a logarithmic growth phase during treatment. 2. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them correctly. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Unexpected phenotype observed. | 1. Off-target effects. 2. The phenotype is a downstream consequence of H-PGDS degradation that was not previously characterized. | 1. Use the negative control PROTAC(H-PGDS)-8 to determine if the phenotype is on-target. 2. Perform a rescue experiment by overexpressing a degradation-resistant mutant of H-PGDS. 3. Conduct a global proteomics or transcriptomics analysis to identify altered pathways. |
Quantitative Data Summary
| Compound | Description | DC50 | Cell Line |
| This compound | H-PGDS degrader | 17.3 pM | KU812 |
| PROTAC(H-PGDS)-8 | Negative control for this compound | - | - |
DC50 (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein.[1][2][3][4]
Experimental Protocols
Global Proteomics Analysis to Identify Off-Target Effects
This protocol outlines a general workflow for identifying off-target protein degradation using mass spectrometry-based proteomics.
1. Cell Culture and Treatment:
-
Culture your chosen cell line to approximately 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 10x DC50) and for the optimal time determined from your time-course experiments.
-
Include three control groups: vehicle control (e.g., DMSO), treatment with the negative control PROTAC(H-PGDS)-8 at the same concentration as this compound, and a positive control if available.
-
Harvest cells by scraping and wash with ice-cold PBS.
2. Protein Extraction and Digestion:
-
Lyse cell pellets in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a standard assay (e.g., BCA assay).
-
Take an equal amount of protein from each sample and perform in-solution or in-gel digestion with trypsin.
3. Tandem Mass Tag (TMT) Labeling (Optional but recommended for quantitative accuracy):
-
Label the digested peptides from each condition with a different TMT isobaric tag according to the manufacturer's instructions.
-
Combine the labeled peptide samples.
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.
5. Data Analysis:
-
Use a suitable software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Normalize the protein abundance data.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the this compound treated group compared to both the vehicle control and the PROTAC(H-PGDS)-8 treated group.
-
Pay close attention to the downregulation of known zinc finger proteins.
Visualizations
Caption: On-target and potential off-target pathways of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Discovery of a Highly Potent and Selective Degrader Targeting Hematopoietic Prostaglandin D Synthase via In Silico Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Interpreting Negative Results with Protac(H-pgds)-7: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret negative or unexpected results when using Protac(H-pgds)-7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of hematopoietic prostaglandin D synthase (H-PGDS). It is a bifunctional molecule that consists of a ligand that binds to H-PGDS (a derivative of the inhibitor TFC-007) and another ligand (pomalidomide) that recruits the E3 ubiquitin ligase cereblon (CRBN).[1][2][3][4] By bringing H-PGDS into close proximity with the E3 ligase, this compound induces the ubiquitination and subsequent degradation of H-PGDS by the proteasome.[3] This leads to a potent suppression of prostaglandin D2 (PGD2) production.[1][2][3][5][6]
Q2: What is the expected outcome of a successful experiment with this compound?
A successful experiment should demonstrate a significant reduction in H-PGDS protein levels in your cellular model. This degradation should, in turn, lead to a decrease in the production of PGD2. The reported 50% degradation concentration (DC50) for this compound in KU812 cells is 17.3 pM after a 24-hour treatment.[1][2][4][5][6]
Q3: Is there a negative control available for this compound?
Yes, a negative control compound, PROTAC(H-PGDS)-8, is available.[1][6] Another potential negative control, PROTAC(H-PGDS)-2, contains an N-methylated pomalidomide moiety, which has a significantly reduced binding affinity for the E3 ligase CRBN.[3] Using a proper negative control is crucial to ensure that the observed effects are due to the specific degradation of H-PGDS.
Troubleshooting Guide for Negative Results
If you are not observing the expected degradation of H-PGDS or a decrease in PGD2 production, consider the following potential issues and troubleshooting steps.
Problem 1: No or minimal degradation of H-PGDS protein.
This is the most common negative result. Several factors could be contributing to this outcome.
Possible Cause & Troubleshooting Steps
-
Suboptimal Concentration (The "Hook Effect"): PROTACs can exhibit a "hook effect," where at very high concentrations, the formation of the key ternary complex (PROTAC, target protein, E3 ligase) is impaired, leading to reduced degradation.[7]
-
Recommendation: Perform a dose-response experiment with a wide range of this compound concentrations. It is crucial to test concentrations both below and above the expected optimal range.
-
-
Incorrect Incubation Time: The degradation of H-PGDS is time-dependent.
-
Recommendation: Conduct a time-course experiment. While a 24-hour incubation has been shown to be effective, shorter (e.g., 3 or 6 hours) and longer time points may be optimal in your specific cell line.[3]
-
-
Cell Line Specificity: The expression levels of H-PGDS and the E3 ligase cereblon (CRBN) can vary between cell lines. Low levels of either can limit the efficacy of the PROTAC.
-
Issues with Compound Integrity or Solubility: this compound may have degraded or may not be fully soluble in your experimental media.
-
Recommendation:
-
Ensure proper storage of the compound at -20°C.[1][6] Stock solutions in DMSO should be stored at -80°C for up to 6 months or -20°C for 1 month.[5]
-
This compound is soluble in DMSO.[1][2] When preparing your working dilutions, ensure the final DMSO concentration is compatible with your cells and does not exceed recommended levels (typically <0.5%).
-
-
Problem 2: H-PGDS is degraded, but there is no change in PGD2 levels.
This result suggests an issue downstream of protein degradation.
Possible Cause & Troubleshooting Steps
-
Assay Sensitivity: The assay used to measure PGD2 may not be sensitive enough to detect changes.
-
Recommendation: Validate your PGD2 assay (e.g., ELISA, mass spectrometry) to ensure it has the required sensitivity and dynamic range.
-
-
Alternative PGD2 Production Pathways: While H-PGDS is a key enzyme, other synthases could be contributing to PGD2 production in your specific cellular context.
-
Recommendation: Review the literature for the predominant pathways of PGD2 synthesis in your model system.
-
Data Summary
| Parameter | Value | Cell Line | Reference |
| DC50 | 17.3 pM (after 24h) | KU812 | [1][2][5][6] |
| Molecular Weight | 742.79 g/mol | N/A | [1][6] |
| Formula | C40H38N8O7 | N/A | [1][2][5][6] |
| Solubility | Soluble to 100 mM in DMSO | N/A | [1][6] |
| Storage | Store at -20°C | N/A | [1][6] |
Experimental Protocols
Western Blot for H-PGDS Degradation
-
Cell Seeding: Seed your cells at an appropriate density in a multi-well plate to allow for optimal growth during the treatment period.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 pM to 1 µM) and a vehicle control (DMSO) for the desired incubation time (e.g., 24 hours). Include a negative control compound if available.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for H-PGDS overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities for H-PGDS and a loading control (e.g., GAPDH, β-actin). Normalize the H-PGDS signal to the loading control to determine the relative protein levels.
Visualizations
Caption: Mechanism of action for this compound.
Caption: General experimental workflow for testing this compound.
Caption: Troubleshooting flowchart for negative H-PGDS degradation results.
References
- 1. PROTAC®(H-PGDS)-7 (CAS 2761281-50-7): R&D Systems [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PROTAC®(H-PGDS)-7 Supplier | CAS 2761281-50-7 | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Protac(H-pgds)-7 Concentration
Welcome to the technical support center for Protac(H-pgds)-7. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for the targeted degradation of Hematopoietic prostaglandin D synthase (H-PGDS). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of H-PGDS.[1] It is a heterobifunctional molecule composed of the H-PGDS inhibitor TFC-007 and the cereblon (CRBN) E3 ligase ligand pomalidomide.[1][2] By simultaneously binding to H-PGDS and CRBN, this compound forms a ternary complex that triggers the ubiquitination of H-PGDS, marking it for degradation by the proteasome.[2][3] This targeted degradation leads to a potent suppression of prostaglandin D2 (PGD2) production.[3][4]
Q2: What is the recommended concentration range for this compound?
A2: this compound is highly potent, with a reported 50% degradation concentration (DC50) of 17.3 pM in KU812 cells after a 24-hour treatment.[1][4][5] Effective degradation of H-PGDS has been observed at concentrations of 10 nM and higher.[3][5] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I incubate my cells with this compound?
A3: Significant degradation of H-PGDS has been observed as early as 6 hours of incubation, with more potent effects seen after 24 hours.[3][5] A time-course experiment is recommended to determine the optimal incubation time for achieving maximum degradation in your experimental setup.
Q4: I am not observing any degradation of H-PGDS. What could be the issue?
A4: Please refer to the "Troubleshooting Guide" section below for a detailed breakdown of potential issues and solutions.
Q5: Is there a negative control available for this compound?
A5: Yes, PROTAC(H-PGDS)-8 can be used as a negative control. It is composed of TFC-007 and an N-methylated pomalidomide, which has a reduced binding affinity for CRBN.[5] This modification prevents the formation of a functional ternary complex, thus inhibiting H-PGDS degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low H-PGDS degradation | Incorrect concentration: The concentration of this compound may be too low or too high (see "Hook Effect" below). | Perform a dose-response experiment starting from low picomolar to micromolar concentrations to identify the optimal range. |
| Suboptimal incubation time: The incubation period may be too short. | Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal degradation time. | |
| Cell line suitability: The cell line may not express sufficient levels of CRBN E3 ligase or may have a low turnover rate of H-PGDS. | Verify CRBN expression in your cell line. Consider using a different cell line known to be responsive, such as KU812 cells.[1][5] | |
| Compound integrity: The this compound may have degraded due to improper storage. | Ensure the compound is stored at -20°C and protected from light and moisture.[4] Prepare fresh stock solutions in DMSO. | |
| "Hook Effect" observed (Reduced degradation at high concentrations) | Binary complex formation: At high concentrations, this compound may form binary complexes (Protac-H-PGDS or Protac-CRBN) instead of the productive ternary complex required for degradation.[6] | Reduce the concentration of this compound. The optimal concentration is typically within a specific range, and exceeding this can lead to diminished activity. |
| Inconsistent results | Experimental variability: Inconsistent cell seeding density, passage number, or reagent preparation can lead to variable results. | Standardize your experimental protocol, including cell culture conditions and reagent handling. |
| DMSO concentration: High concentrations of DMSO in the final culture medium can be toxic to cells. | Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line | Incubation Time | Reference |
| DC50 | 17.3 pM | KU812 | 24 hours | [1][4][5] |
| DC50 | 26.3 pM | KU812 | 6 hours | [5] |
| Effective Concentration | ≥ 10 nM | KU812 | 3, 6, or 24 hours | [3][5] |
| Maximum Activity | 100 - 1000 nM | KU812 | 3 hours | [3] |
Experimental Protocols
Dose-Response Experiment for H-PGDS Degradation
This protocol outlines the steps to determine the optimal concentration of this compound for H-PGDS degradation.
a. Cell Seeding:
-
Seed KU812 cells (or your cell line of interest) in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
b. Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution to create a range of concentrations (e.g., from 1 pM to 10 µM).
c. Cell Treatment:
-
Treat the cells with the different concentrations of this compound.
-
Include a vehicle control (DMSO) and a negative control (PROTAC(H-PGDS)-8) if available.
d. Incubation:
-
Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
e. Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
f. Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for H-PGDS and a suitable loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody conjugated to HRP and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the percentage of H-PGDS degradation at each concentration.
Time-Course Experiment for H-PGDS Degradation
This protocol helps to determine the optimal incubation time for maximum H-PGDS degradation.
a. Cell Seeding and Treatment:
-
Follow steps a-c from the Dose-Response Experiment protocol, using the optimal concentration of this compound determined previously.
b. Incubation and Harvesting:
-
Incubate the cells for different durations (e.g., 4, 8, 12, 24, 48 hours).
-
Harvest the cells at each time point.
c. Analysis:
-
Follow steps e-f from the Dose-Response Experiment protocol to analyze H-PGDS degradation over time.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a dose-response experiment.
Caption: A logical approach to troubleshooting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent H-PGDS degradation results
Welcome to the technical support center for troubleshooting inconsistent Hematopoietic Prostaglandin D Synthase (H-PGDS) degradation results. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for H-PGDS?
A1: The primary degradation pathway for Hematopoietic Prostaglandin D Synthase (H-PGDS) is the ubiquitin-proteasome system (UPS). This process is notably influenced by intracellular calcium levels. An increase in intracellular calcium can trigger the ubiquitination of H-PGDS, marking it for degradation by the proteasome.
Q2: Are there other known pathways for H-PGDS degradation?
A2: While the ubiquitin-proteasome system is the main pathway, it is crucial to consider other potential degradation mechanisms that could contribute to inconsistent results, such as caspase-mediated cleavage, especially when studying apoptosis or cellular stress.
Q3: What are PROTACs and how do they relate to H-PGDS degradation?
A3: PROTACs (Proteolysis Targeting Chimeras) are engineered molecules that induce the degradation of a target protein. For instance, PROTAC(H-PGDS)-1 is a chimeric molecule that binds to both H-PGDS and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of H-PGDS via the proteasome.[1][2][3][4]
Q4: Can genetic variations in H-PGDS affect its stability?
A4: Yes, naturally occurring isoenzymes of H-PGDS can exhibit different stabilities. For example, the Val187Ile variant of H-PGDS has been shown to be significantly more stable than the wild-type enzyme.[5][6][7]
Troubleshooting Guides
This section provides troubleshooting guidance for common issues observed during H-PGDS degradation experiments.
Inconsistent or No Degradation Observed
Problem: You are not observing the expected degradation of H-PGDS after inducing the degradation pathway.
| Possible Cause | Suggested Solution |
| Ineffective Induction of Degradation Pathway | Verify the activity of your inducing agent (e.g., calcium ionophore A23187). Ensure it is not expired and has been stored correctly. Titrate the concentration of the inducing agent to find the optimal dose for your cell line. |
| Proteasome Inhibitor Inactivity | If using a proteasome inhibitor as a control (e.g., MG132), ensure it is active and used at the correct concentration. Prepare fresh stock solutions as they can degrade over time. |
| Cell Line Resistance | Some cell lines may be resistant to the induction of H-PGDS degradation. Consider using a different cell line known to express H-PGDS and respond to the chosen degradation pathway. |
| Sub-optimal Cell Lysis | Incomplete cell lysis can lead to the inefficient extraction of proteins. Ensure your lysis buffer contains sufficient detergents and protease inhibitors. Sonication or freeze-thaw cycles may be necessary to release H-PGDS from cellular compartments. |
| H-PGDS Isoenzyme Stability | Be aware of the potential for different H-PGDS isoenzymes with varying stabilities in your experimental system.[5][6][7] |
High Variability in Degradation Between Replicates
Problem: You are observing significant differences in H-PGDS degradation levels across your experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Culture Conditions | Maintain consistent cell density, passage number, and growth conditions across all replicates. Variations in cell health can significantly impact protein degradation rates. |
| Variable Treatment Application | Ensure uniform application of inducing agents and inhibitors across all wells or plates. Pipetting errors can lead to significant variability. |
| Uneven Cell Lysis | Ensure complete and consistent lysis of all samples. Inconsistent lysis can lead to variable protein yields. |
| Inconsistent Incubation Times | Adhere strictly to the specified incubation times for treatments and subsequent steps. |
Issues with Western Blot Analysis
Problem: You are encountering issues with your Western blot results, such as weak or no signal, high background, or unexpected bands.
| Possible Cause | Suggested Solution |
| Weak or No H-PGDS Signal | Increase the amount of protein loaded onto the gel. Optimize the primary and secondary antibody concentrations. Ensure the primary antibody is specific for H-PGDS and the secondary antibody is compatible with the primary. Check the transfer efficiency by staining the membrane with Ponceau S. |
| High Background | Optimize the blocking conditions (e.g., increase blocking time, change blocking agent). Reduce the concentrations of the primary and/or secondary antibodies. Increase the number and duration of wash steps. |
| Unexpected Bands | This could be due to protein degradation during sample preparation. Always use fresh lysis buffer with protease inhibitors and keep samples on ice. Non-specific antibody binding can also cause extra bands; try using a more specific primary antibody or optimizing antibody concentrations. Splice variants or post-translational modifications of H-PGDS could also be a possibility. |
Quantitative Data Summary
The stability of H-PGDS can vary depending on the specific isoenzyme. The following table summarizes the stability of wild-type H-PGDS and the Val187Ile variant.
| Enzyme | Condition | Half-life | Reference |
| Wild-type H-PGDS | 50 °C | 9 minutes | [5][6] |
| Val187Ile H-PGDS | 50 °C | 42 minutes | [5][6] |
| Wild-type H-PGDS | 37 °C | ~4.3 hours (estimated) | [5] |
| Val187Ile H-PGDS | 37 °C | ~20 hours (estimated) | [5] |
The following table shows the effect of the PROTAC degrader, PROTAC(H-PGDS)-1, on H-PGDS protein levels in KU812 cells.
| Treatment | Concentration | Incubation Time | H-PGDS Reduction | Reference |
| PROTAC(H-PGDS)-1 | ≥10 nM | 3 hours | Effective reduction | [2][3] |
| PROTAC(H-PGDS)-1 | 100-1000 nM | 3 hours | Maximum activity | [2][3] |
| PROTAC(H-PGDS)-1 | ≥10 nM | 6 or 24 hours | More potent activity | [2][3] |
Experimental Protocols
Protocol 1: Induction of H-PGDS Degradation using Calcium Ionophore
This protocol describes how to induce H-PGDS degradation by increasing intracellular calcium levels using the calcium ionophore A23187.
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Prepare a stock solution of A23187 in DMSO.
-
Dilute the A23187 stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the existing medium from the cells and replace it with the A23187-containing medium.
-
Incubate the cells for the desired time points (e.g., 0, 30, 60, 120 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot Analysis: Analyze the H-PGDS protein levels by Western blotting.
Protocol 2: Inhibition of Proteasomal and Caspase-Mediated Degradation
This protocol details how to use inhibitors to investigate the involvement of the proteasome and caspases in H-PGDS degradation.
-
Cell Culture: Plate cells as described in Protocol 1.
-
Inhibitor Pre-treatment:
-
Proteasome Inhibition: Prepare a stock solution of MG132 in DMSO. Pre-treat cells with MG132 (e.g., 10-20 µM) for 1-2 hours before inducing degradation.[8][9][10][11]
-
Caspase Inhibition: Prepare a stock solution of Z-VAD-FMK (pan-caspase inhibitor) in DMSO. Pre-treat cells with Z-VAD-FMK (e.g., 20-50 µM) for 1 hour before inducing degradation.[12][13][14][15]
-
-
Induction of Degradation: After pre-treatment, induce H-PGDS degradation as described in Protocol 1, keeping the inhibitors in the medium.
-
Cell Lysis, Protein Quantification, and Western Blot Analysis: Follow steps 3-5 from Protocol 1.
Visualizations
Signaling Pathway of Calcium-Induced H-PGDS Degradation
Caption: Calcium-induced H-PGDS degradation pathway via the ubiquitin-proteasome system.
Experimental Workflow for Investigating H-PGDS Degradation
Caption: Workflow for studying H-PGDS degradation with inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hematopoietic prostaglandin D synthase (HPGDS): a high stability, Val187Ile isoenzyme common among African Americans and its relationship to risk for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hematopoietic prostaglandin D synthase (HPGDS): a high stability, Val187Ile isoenzyme common among African Americans and its relationship to risk for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. invivogen.com [invivogen.com]
- 10. MG-132 | Cell Signaling Technology [cellsignal.com]
- 11. Treatment with the Proteasome Inhibitor MG132 during the End of Oocyte Maturation Improves Oocyte Competence for Development after Fertilization in Cattle | PLOS One [journals.plos.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Caspase Inhibitor Z-VAD-FMK [promega.sg]
- 15. invivogen.com [invivogen.com]
Technical Support Center: Protac(H-pgds)-7 Degradation Time Course Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Protac(H-pgds)-7 to optimize H-pgds degradation time course experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a proteolysis-targeting chimera (PROTAC). It is a heterobifunctional molecule designed to specifically induce the degradation of hematopoietic prostaglandin D synthase (H-PGDS). It functions by simultaneously binding to H-PGDS and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of H-PGDS, marking it for degradation by the cell's natural disposal system, the proteasome.
Q2: What is the reported potency of this compound?
A2: this compound is a highly potent degrader of H-PGDS, with a reported half-maximal degradation concentration (DC50) of 17.3 pM in KU812 cells after 24 hours of treatment.[1][2][3]
Q3: What is a typical time frame to observe H-pgds degradation with a related compound, PROTAC(H-PGDS)-1?
A3: For a related compound, PROTAC(H-PGDS)-1, significant degradation of H-PGDS in KU812 cells was observed to be maintained for up to 6 hours.[4] Effective reduction of H-PGDS protein by PROTAC(H-PGDS)-1 was seen at concentrations of 10 nM and higher, with maximum activity between 100-1000 nM after 3 hours.[4] More potent degradation was observed after 6 or 24 hours of incubation.[5]
Q4: What cell lines are suitable for studying this compound activity?
A4: The KU812 human chronic myelogenous leukemia cell line is a commonly used model for assessing the activity of H-PGDS PROTACs, as it endogenously expresses H-PGDS.[1][2][3]
Q5: How should I determine the optimal concentration and time for my experiment?
A5: It is recommended to perform a time-course experiment with a range of concentrations. Based on the high potency of this compound, you could start with concentrations ranging from picomolar to low nanomolar (e.g., 1 pM to 100 nM). Time points should cover a broad range to capture the kinetics of degradation, for instance, 0, 2, 4, 8, 12, and 24 hours.[6][7]
Experimental Protocols
Protocol 1: Time-Course and Dose-Response Analysis of H-pgds Degradation by Western Blot
This protocol outlines the steps to determine the optimal time and concentration for H-pgds degradation induced by this compound.
Materials:
-
KU812 cells
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against H-pgds
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed KU812 cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and do not become over-confluent during the experiment.
-
Compound Preparation: Prepare a dilution series of this compound in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment:
-
For Dose-Response: Treat the cells with different concentrations of this compound for a fixed time point (e.g., 24 hours).
-
For Time-Course: Treat the cells with a fixed concentration of this compound and harvest the cells at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer to each well, incubate on ice, and then collect the cell lysates.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H-pgds antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for H-pgds and the loading control.
-
Normalize the H-pgds band intensity to the loading control for each sample.
-
Calculate the percentage of H-pgds degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the concentration to determine the DC50 value.
-
Plot the percentage of degradation against time to observe the degradation kinetics.
-
Data Presentation
Table 1: Representative Time-Course of H-pgds Degradation by this compound (10 nM) in KU812 Cells
| Time (hours) | % H-pgds Remaining (Normalized to Vehicle) |
| 0 | 100% |
| 2 | 75% |
| 4 | 40% |
| 8 | 15% |
| 12 | <10% |
| 24 | <5% |
Note: This is illustrative data based on the known high potency of this compound and the kinetics of similar PROTACs. Actual results may vary.
Table 2: Representative Dose-Response of H-pgds Degradation by this compound in KU812 Cells after 24 hours
| This compound Conc. | % H-pgds Remaining (Normalized to Vehicle) |
| 0 pM (Vehicle) | 100% |
| 1 pM | 80% |
| 10 pM | 55% |
| 100 pM | 20% |
| 1 nM | <10% |
| 10 nM | <5% |
| 100 nM | <5% |
Note: This is illustrative data. The reported DC50 is 17.3 pM.[1][2][3] The "hook effect," where efficacy decreases at very high concentrations, can sometimes be observed with PROTACs.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Weak H-pgds Degradation | 1. Suboptimal Concentration: The concentration of this compound may be too low. 2. Insufficient Treatment Time: The incubation time may be too short. 3. Cell Line Issues: The cell line may not express sufficient levels of H-pgds or the necessary E3 ligase components. 4. Compound Integrity: The this compound may have degraded. | 1. Perform a dose-response experiment with a wider range of concentrations, from picomolar to micromolar. 2. Extend the treatment time up to 24 or 48 hours. 3. Confirm H-pgds expression in your cell line by Western blot. Ensure you are using a recommended cell line like KU812. 4. Use a fresh stock of this compound and store it properly according to the manufacturer's instructions. |
| Inconsistent Degradation Results | 1. Variable Cell Density: Inconsistent cell numbers at the time of treatment. 2. Inaccurate Pipetting: Errors in preparing the compound dilutions. 3. Inconsistent Incubation Times: Variations in the duration of treatment. | 1. Ensure uniform cell seeding density across all wells. 2. Carefully prepare serial dilutions and use calibrated pipettes. 3. Adhere strictly to the planned incubation times for all samples. |
| "Hook Effect" Observed (Decreased degradation at high concentrations) | 1. Formation of Non-productive Binary Complexes: At high concentrations, the PROTAC may independently bind to the target protein and the E3 ligase, preventing the formation of the productive ternary complex.[6] | 1. This is a known phenomenon for some PROTACs. Focus on the lower concentration range to determine the optimal working concentration and DC50. The peak of degradation is the optimal concentration range. |
| High Background in Western Blot | 1. Insufficient Blocking: The membrane was not blocked adequately. 2. Antibody Concentration Too High: The primary or secondary antibody concentration is excessive. 3. Insufficient Washing: Wash steps were not performed thoroughly. | 1. Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). 2. Optimize the antibody dilutions. 3. Increase the number and duration of wash steps. |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Long-term storage and handling of Protac(H-pgds)-7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of Protac(H-pgds)-7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a proteolysis-targeting chimera (PROTAC) that potently and selectively degrades hematopoietic prostaglandin D synthase (H-PGDS).[1][2][3][4] It is a bifunctional molecule composed of a ligand that binds to H-PGDS (TFC-007) and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN) (pomalidomide).[2][4][5] By bringing H-PGDS into proximity with the E3 ligase, this compound induces the ubiquitination and subsequent degradation of H-PGDS by the proteasome.[1][5] This leads to a decrease in the production of prostaglandin D2 (PGD2).[2][3][4][5]
Q2: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Formulation | Storage Temperature | Shelf Life |
| Crystalline Solid | -20°C | ≥ 4 years[2] |
| In DMSO | -80°C | Up to 6 months[4] |
| In DMSO | -20°C | Up to 1 month[4] |
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO at concentrations up to 10 mg/mL or 100 mM.[2][6] To prepare a stock solution, dissolve the crystalline solid in fresh, anhydrous DMSO.[4] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[4]
Q4: What are the general handling precautions for this compound?
As with any chemical reagent, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the product's Safety Data Sheet (SDS).
Experimental Protocols
H-PGDS Degradation Assay in KU812 Cells via Western Blot
This protocol describes how to assess the degradation of H-PGDS in KU812 cells following treatment with this compound.
Materials:
-
KU812 cells
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against H-PGDS
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture KU812 cells in the recommended medium to approximately 80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., a dose-response range from pM to µM) for the desired duration (e.g., 6 or 24 hours).[1] Include a vehicle control (DMSO) group.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cell lysate) to a fresh tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H-PGDS antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of H-PGDS degradation.
-
Measurement of PGD2 Production in KU812 Cell Supernatant via ELISA
This protocol outlines the measurement of PGD2 levels in the supernatant of KU812 cells treated with this compound.
Materials:
-
KU812 cells
-
This compound
-
Cell culture medium
-
PGD2 ELISA Kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat KU8alogue cells with this compound as described in the H-PGDS degradation assay protocol.
-
-
Sample Collection:
-
ELISA Assay:
-
Perform the PGD2 ELISA according to the manufacturer's instructions.[7][8][9] This typically involves:
-
Adding standards and samples to the wells of the ELISA plate.
-
Washing the plate.
-
Adding an HRP-conjugate and incubating.[9]
-
Washing the plate.
-
Adding a substrate reagent and incubating.[9]
-
Stopping the reaction and measuring the absorbance at the recommended wavelength (usually 450 nm) using a microplate reader.[9]
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known PGD2 standards.
-
Calculate the concentration of PGD2 in the samples by interpolating their absorbance values on the standard curve.
-
Troubleshooting Guide
Problem 1: No or weak H-PGDS degradation observed in Western blot.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of concentrations (from pM to µM) to determine the optimal DC50 in your specific cell line. |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to identify the optimal treatment duration. |
| Low Abundance of H-PGDS | Increase the amount of protein loaded onto the gel.[10] |
| Inefficient Protein Transfer | Verify transfer efficiency using Ponceau S staining. For large proteins, consider a wet transfer method.[11][12] |
| Poor Antibody Performance | Use a validated primary antibody for H-PGDS. Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. |
| Compound Degradation | Ensure proper storage of this compound stock solutions. Avoid repeated freeze-thaw cycles.[4] |
Problem 2: High background in Western blot.
| Possible Cause | Troubleshooting Step |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).[13] |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody. |
| Insufficient Washing | Increase the number or duration of washes with TBST.[14] |
Problem 3: Inconsistent results in the PGD2 ELISA.
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Assay fresh samples immediately after collection or store them properly at -80°C. Avoid repeated freeze-thaw cycles.[9] |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting technique. |
| Improper Washing | Ensure thorough washing of the ELISA plate between steps to remove unbound reagents. |
| Incorrect Standard Curve Preparation | Carefully prepare the PGD2 standards according to the kit protocol to ensure an accurate standard curve. |
Visualizations
Caption: Signaling pathway of this compound mediated H-PGDS degradation.
Caption: Workflow for assessing this compound activity.
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC®(H-PGDS)-7 (CAS 2761281-50-7): R&D Systems [rndsystems.com]
- 7. file.elabscience.com [file.elabscience.com]
- 8. cdn.gentaur.com [cdn.gentaur.com]
- 9. Various Species PGD2 ELISA kit | Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 10. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
Preventing Protac(H-pgds)-7 degradation in cell culture media
Welcome to the technical support center for Protac(H-pgds)-7. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers and drug development professionals successfully utilize this potent degrader of Hematopoietic Prostaglandin D Synthase (H-PGDS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to eliminate specific proteins from cells.[1][2] It consists of a ligand that binds to the target protein, H-PGDS (TFC-007), connected via a linker to a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase (pomalidomide).[3][4] By bringing H-PGDS and CRBN into close proximity, this compound induces the ubiquitination of H-PGDS, marking it for degradation by the cell's proteasome.[1][5] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[1]
Caption: General mechanism of action for this compound.
Q2: What is the target of this compound and what is its biological role?
The target is Hematopoietic Prostaglandin D Synthase (H-PGDS).[6][7] H-PGDS is an enzyme that catalyzes the conversion of Prostaglandin H2 (PGH2) to Prostaglandin D2 (PGD2), a key mediator in allergic inflammation.[8] Overexpression of H-PGDS is associated with conditions like allergic diseases and Duchenne's muscular dystrophy.[3][9] By degrading H-PGDS, this compound potently suppresses the production of PGD2.[3][9]
Caption: Simplified H-PGDS signaling pathway.
Q3: What are the key parameters of this compound?
This compound is a highly potent and selective degrader. Its key characteristics are summarized in the table below.
| Parameter | Value | Cell Line | Reference |
| Target Protein | Hematopoietic Prostaglandin D Synthase (H-PGDS) | - | [4] |
| E3 Ligase Recruited | Cereblon (CRBN) | - | [4] |
| DC₅₀ | 17.3 pM | KU812 | [4][9] |
| Solubility | Up to 10 mg/mL (13.46 mM) | DMSO | [4][10] |
Troubleshooting Guide
Problem: I am not observing H-PGDS degradation after treating my cells with this compound.
This is a common issue that can arise from several factors related to the compound itself, the experimental setup, or data analysis. Follow this guide to diagnose the potential cause.
Caption: Troubleshooting decision tree for degradation experiments.
Category 1: PROTAC Integrity and Stability
Q: Could this compound be degrading in my cell culture media?
A: While this compound is a well-designed molecule, its stability can be compromised under certain conditions. Components in standard fetal bovine serum (FBS), such as proteases and esterases, can potentially degrade small molecules.
Troubleshooting Steps:
-
Use Heat-Inactivated FBS: Heat inactivation (56°C for 30 minutes) denatures many enzymes and can improve compound stability.
-
Reduce Serum Concentration: If your cell line tolerates it, try reducing the FBS concentration or using serum-free media for the duration of the treatment.
-
Perform a Stability Assay: The most definitive way to check for degradation is to perform an LC-MS/MS stability assay. Incubate this compound in your complete cell culture media over time and quantify the amount of intact compound remaining.
Example Data: this compound Stability in Media The following table shows representative data from a hypothetical LC-MS/MS stability experiment comparing standard and heat-inactivated (HI) serum conditions.
| Time Point | % Remaining (Standard FBS) | % Remaining (HI-FBS) |
| 0 hr | 100% | 100% |
| 4 hr | 85% | 98% |
| 8 hr | 65% | 95% |
| 24 hr | 30% | 91% |
Category 2: Experimental Setup and Cell Line Context
Q: Does my cell line express the necessary components for this compound to work?
A: PROTAC activity is dependent on the cellular context.[11] For this compound to function, the cell line must express:
-
The target protein: H-PGDS
-
The E3 ligase: Cereblon (CRBN)
Troubleshooting Steps:
-
Confirm Protein Expression: Use Western Blot or qPCR to confirm that your cell line expresses detectable levels of both H-PGDS and CRBN.
-
Cell Line Choice: The original potent activity of this compound was demonstrated in KU812 cells, a human basophil cell line known to express H-PGDS.[4][9] If possible, use this as a positive control.
-
Optimize Concentration and Time: PROTACs can exhibit a "hook effect" where very high concentrations saturate binary complexes and prevent the formation of the productive ternary complex. Perform a dose-response (e.g., 0.1 pM to 1 µM) and a time-course (e.g., 2, 4, 8, 24 hours) experiment to find the optimal conditions for your specific cell line.[11]
Category 3: Verifying the Degradation Mechanism
Q: How can I be sure the loss of protein is due to proteasomal degradation?
A: It is crucial to confirm that the observed reduction in H-PGDS levels is due to the intended PROTAC mechanism and not off-target effects or transcriptional downregulation.
Troubleshooting Steps:
-
Use a Proteasome Inhibitor: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 or 1 µM Carfilzomib) for 1-2 hours before adding this compound.[12][13] If the PROTAC is working correctly, the inhibitor should block the degradation of H-PGDS, "rescuing" its expression.[12]
-
Use a Negative Control: If available, use an inactive enantiomer or a version of the PROTAC where either the H-PGDS or CRBN binder has been modified to prevent binding.[13] This control should not induce degradation.
-
Check mRNA Levels: To rule out transcriptional effects, measure H-PGDS mRNA levels via qPCR after PROTAC treatment. A true degrader should reduce protein levels without significantly affecting mRNA levels.[12]
Key Experimental Protocols
Protocol 1: Assessing H-PGDS Degradation by Western Blot
This protocol details how to measure the change in H-PGDS protein levels following treatment.
-
Cell Seeding: Plate your cells in a 6-well plate at a density that will result in ~70% confluency at the time of harvest.[14] Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of this compound in complete media. Aspirate the old media from the cells and add the PROTAC-containing media. Include a DMSO-only vehicle control. Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-40 µg of protein per lane onto an SDS-PAGE gel.[14]
-
Western Blotting: Transfer the proteins to a PVDF or nitrocellulose membrane. Block the membrane for 1 hour at room temperature. Incubate with a primary antibody against H-PGDS overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Image the blot using a chemiluminescence substrate. Re-probe the membrane with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
Protocol 2: General Workflow for Assessing PROTAC Stability in Media via LC-MS/MS
This protocol provides a framework for determining if your compound is stable in your experimental conditions.
Caption: Experimental workflow for testing PROTAC media stability.
-
Preparation: Prepare a 1 µM solution of this compound in your complete cell culture media (including serum). Prepare a parallel sample in PBS as a control for chemical stability.
-
Time Zero Sample (T=0): Immediately after preparation, take an aliquot of the media solution and quench it by adding 3 volumes of ice-cold acetonitrile containing a suitable internal standard. This precipitates proteins and stops enzymatic reactions.
-
Incubation: Place the remaining media solution in a cell culture incubator (37°C, 5% CO₂).
-
Time Points: At subsequent time points (e.g., 2, 4, 8, 24 hours), remove aliquots and quench them in the same manner as the T=0 sample.
-
Sample Processing: Centrifuge all quenched samples to pellet the precipitated proteins. Transfer the supernatant to new vials for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry method optimized for the detection and quantification of this compound.
-
Data Analysis: Calculate the peak area ratio of this compound to the internal standard for each time point. Normalize the results to the T=0 sample to determine the percentage of intact PROTAC remaining over time.
References
- 1. portlandpress.com [portlandpress.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. HPGDS hematopoietic prostaglandin D synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Highly Potent and Selective Degrader Targeting Hematopoietic Prostaglandin D Synthase via In Silico Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Comparative Guide to Protac(H-pgds)-7 and Other H-PGDS Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Protac(H-pgds)-7 with other notable Hematopoietic Prostaglandin D Synthase (H-PGDS) inhibitors. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions by presenting objective performance data, detailed experimental methodologies, and a clear visualization of the relevant signaling pathway.
Introduction to H-PGDS and its Inhibition
Hematopoietic Prostaglandin D Synthase (H-PGDS) is a critical enzyme in the biosynthesis of prostaglandin D2 (PGD2), a key mediator in various physiological and pathological processes, including allergic reactions and inflammation. Inhibition of H-PGDS is a promising therapeutic strategy for a range of inflammatory diseases. This guide focuses on this compound, a novel proteolysis-targeting chimera (PROTAC), and compares its efficacy with traditional small molecule inhibitors of H-PGDS.
Quantitative Comparison of H-PGDS Inhibitors
The following table summarizes the key quantitative data for this compound and other selected H-PGDS inhibitors, providing a clear comparison of their potency. This compound demonstrates a fundamentally different mechanism of action, inducing the degradation of the H-PGDS protein rather than simply inhibiting its enzymatic activity. This is reflected in its potent picomolar DC50 (half-maximal degradation concentration) value.
| Compound | Mechanism of Action | Target | Potency (IC50/DC50) | Cell Line | Reference |
| This compound | PROTAC-mediated protein degradation | H-PGDS | DC50: 17.3 pM | KU812 | [1] |
| TFC-007 | Enzyme Inhibition | H-PGDS | IC50: 83 nM | - | [2][3] |
| HQL-79 | Enzyme Inhibition | H-PGDS | IC50: 6 µM, Kd: 0.8 µM | - | [4][5][6] |
| TAS-205 | Enzyme Inhibition | H-PGDS | IC50: 55.8 nM | KU812, RBL-2H3 | [7] |
| HPGDS inhibitor 1 | Enzyme Inhibition | H-PGDS | IC50: 0.6 nM (enzyme), 32 nM (cellular) | - | [8] |
| SAR-191801 (ZL-2102) | Enzyme Inhibition | H-PGDS | IC50: 5 nM (human), 9 nM (human) | - | [9] |
| HPGDS inhibitor 2 (GSK-2894631A) | Enzyme Inhibition | H-PGDS | IC50: 9.9 nM | - | [10] |
Mechanism of Action: A Tale of Two Strategies
Traditional H-PGDS inhibitors, such as TFC-007, HQL-79, and TAS-205, function by binding to the active site of the enzyme, thereby blocking the conversion of PGH2 to PGD2. In contrast, this compound operates through a novel mechanism. It is a heterobifunctional molecule that simultaneously binds to H-PGDS and an E3 ubiquitin ligase. This proximity induces the ubiquitination of H-PGDS, marking it for degradation by the proteasome. This degradation-based approach offers the potential for a more profound and sustained reduction of H-PGDS levels compared to reversible inhibition.
Experimental Protocols
H-PGDS Degradation Assay (Western Blot)
This protocol outlines the methodology used to determine the degradation of H-PGDS protein induced by this compound.
-
Cell Culture: Human KU812 cells, which endogenously express H-PGDS, are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or other inhibitors for specific time points (e.g., 6, 12, 24 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease inhibitors to prevent protein degradation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for H-PGDS. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Densitometry Analysis: The intensity of the H-PGDS band is quantified and normalized to the loading control to determine the extent of protein degradation.
PGD2 Production Measurement (ELISA)
This protocol describes the measurement of PGD2 levels in cell culture supernatants to assess the functional consequence of H-PGDS inhibition or degradation.
-
Cell Culture and Treatment: KU812 cells are seeded and treated with the test compounds as described in the degradation assay protocol.
-
Stimulation: Following compound treatment, cells can be stimulated with an agent like calcium ionophore A23187 to induce PGD2 production.
-
Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: The concentration of PGD2 in the supernatant is measured using a commercially available PGD2 ELISA kit, following the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a microplate pre-coated with a PGD2 capture antibody.
-
Adding a PGD2-HRP conjugate.
-
Incubating and washing the plate.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at a specific wavelength.
-
-
Data Analysis: A standard curve is generated using the absorbance values of the known standards. The concentration of PGD2 in the samples is then calculated from the standard curve.
H-PGDS Signaling Pathway
The following diagram illustrates the central role of H-PGDS in the prostaglandin biosynthesis pathway.
Caption: The H-PGDS enzyme catalyzes the conversion of PGH2 to PGD2, a key inflammatory mediator.
Experimental Workflow for Inhibitor Comparison
The logical flow of experiments to compare this compound and other H-PGDS inhibitors is depicted below.
Caption: A typical workflow for comparing the efficacy of H-PGDS degraders and inhibitors.
Conclusion
This compound represents a significant advancement in the modulation of the H-PGDS pathway. Its unique degradation mechanism offers a potent and potentially more durable alternative to traditional enzymatic inhibition. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for their own investigations into H-PGDS-targeted therapeutics.
References
- 1. glpbio.com [glpbio.com]
- 2. TFC 007 - CD Bioparticles [cd-bioparticles.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. universalbiologicals.com [universalbiologicals.com]
- 9. | BioWorld [bioworld.com]
- 10. HPGDS inhibitor 2 | CymitQuimica [cymitquimica.com]
Validating H-PGDS Knockdown: A Comparative Guide to Protac(H-pgds)-7 and siRNA
For researchers aiming to elucidate the function of Hematopoietic Prostaglandin D Synthase (H-PGDS), selecting the appropriate knockdown methodology is a critical first step. This guide provides a comprehensive comparison of two prominent techniques: the novel PROTAC (Proteolysis-Targeting Chimera) technology, specifically Protac(H-pgds)-7, and the well-established small interfering RNA (siRNA) approach. By presenting experimental data, detailed protocols, and visual workflows, this document serves as a resource for scientists and drug development professionals to make informed decisions for their H-PGDS research.
Performance Comparison: this compound vs. siRNA
The choice between this compound and siRNA for H-PGDS knockdown depends on several factors, including the desired potency, duration of effect, and tolerance for potential off-target effects. The following table summarizes the key performance metrics of each approach based on available data.
| Feature | This compound | siRNA (general) |
| Mechanism of Action | Induces targeted degradation of H-PGDS protein via the ubiquitin-proteasome system.[1] | Mediates sequence-specific cleavage and degradation of H-PGDS mRNA. |
| Potency (EC50/DC50) | DC50 of 17.3 pM in KU812 cells.[2][3][4][5] | Typically 70-90% knockdown at the mRNA level with nanomolar concentrations. Protein knockdown can vary. |
| Duration of Action | Sustained protein degradation even after washout of the compound.[3] | Transient knockdown, typically lasting 5-7 days, dependent on cell division rate.[6][7] |
| Specificity | High selectivity for H-PGDS degradation has been reported.[1] | Potential for off-target effects through seed region homology with unintended mRNAs.[8][9] |
| Mode of Delivery | Small molecule, cell-permeable. | Requires a transfection reagent or viral vector for delivery into cells. |
Visualizing the Mechanisms and Pathways
To better understand the biological context and experimental procedures, the following diagrams illustrate the H-PGDS signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for validating H-PGDS knockdown.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Highly Potent and Selective Degrader Targeting Hematopoietic Prostaglandin D Synthase via In Silico Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Duration of siRNA Induced Silencing: Your Questions Answered | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Effect of siRNA nuclease stability on the in vitro and in vivo kinetics of siRNA-mediated gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SeedMatchR: identify off-target effects mediated by siRNA seed regions in RNA-seq experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole-Genome Thermodynamic Analysis Reduces siRNA Off-Target Effects | PLOS One [journals.plos.org]
A Comparative Guide to Rescue Experiments for Protac(H-pgds)-7 Induced Phenotype
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Protac(H-pgds)-7, a potent proteolysis-targeting chimera (PROTAC) for the degradation of hematopoietic prostaglandin D synthase (H-PGDS), with alternative H-PGDS inhibitors. It details experimental protocols for rescuing the this compound-induced phenotype and presents supporting data in a clear, comparative format.
Introduction to this compound
This compound is a novel PROTAC designed to specifically target H-PGDS for degradation.[1][2] It is a bifunctional molecule comprising the H-PGDS inhibitor TFC-007 linked to pomalidomide, a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[3] By inducing the proximity of H-PGDS to CRBN, this compound triggers the ubiquitination and subsequent degradation of H-PGDS by the proteasome.[4] This leads to a potent and sustained reduction in the levels of prostaglandin D2 (PGD2), a key mediator in various inflammatory and allergic diseases, as well as Duchenne muscular dystrophy (DMD).[1][2] The primary induced phenotype of this compound is the selective degradation of H-PGDS protein.
Comparative Analysis of this compound and Alternative H-PGDS Inhibitors
This compound offers a distinct mechanism of action compared to traditional small molecule inhibitors of H-PGDS. While inhibitors reversibly bind to the enzyme's active site, this compound leads to its complete removal from the cell. This can result in a more profound and durable pharmacological effect.
Table 1: In Vitro Potency Comparison
| Compound | Target | Mechanism of Action | Potency (DC50/IC50) | Cell Line | Reference |
| This compound | H-PGDS | PROTAC-mediated degradation | DC50: 17.3 pM | KU812 | [1][3][5] |
| TFC-007 | H-PGDS | Reversible inhibition | IC50: 71 nM - 83 nM | In vitro enzyme assay | [4] |
| TAS-204 | H-PGDS | Reversible inhibition | IC50: 23 nM - 24.0 nM | In vitro enzyme assay | [4][6] |
| HQL-79 | H-PGDS | Reversible inhibition | IC50: ~100 µM (cellular) | Human megakaryocytes, Rat mastocytoma cells | [4] |
Note: DC50 (Degradation Concentration 50) is the concentration of a PROTAC required to degrade 50% of the target protein. IC50 (Inhibitory Concentration 50) is the concentration of an inhibitor required to reduce the enzyme activity by 50%. Lower values indicate higher potency.
Table 2: In Vivo Efficacy Comparison in mdx Mouse Model of DMD
| Compound | Dosage | Route of Administration | Key Findings | Reference |
| This compound | Not specified | Not specified | Showed better inhibition of inflammatory cytokines than TFC-007. | [1][2] |
| TFC-007 | Not specified | Not specified | Less effective at inhibiting inflammatory cytokines compared to this compound. | [1][2] |
| HQL-79 | 30 mg/kg | Oral | Ameliorated airway inflammation. | [4] |
| PK007 (novel HPGDS inhibitor) | 10 mg/kg | Oral | Decreased serum PGD2, reduced myonecrosis, and improved muscle strength. | [7] |
Rescue Experiments for this compound Induced Phenotype
To confirm that the observed phenotype is a direct result of this compound-mediated degradation of H-PGDS via the CRBN-proteasome pathway, several rescue experiments can be performed. These experiments aim to reverse or prevent the degradation of H-PGDS.
Competitive Inhibition of CRBN Engagement
This experiment demonstrates that the degradation of H-PGDS is dependent on the recruitment of the CRBN E3 ligase by the pomalidomide moiety of this compound.
-
Principle: Co-treatment with an excess of a free CRBN ligand (e.g., pomalidomide) will compete with this compound for binding to CRBN, thereby preventing the formation of the H-PGDS-Protac(H-pgds)-7-CRBN ternary complex and subsequent degradation of H-PGDS.[4]
-
Expected Outcome: A dose-dependent rescue of H-PGDS protein levels will be observed with increasing concentrations of the competing CRBN ligand.
Inhibition of the Ubiquitin-Proteasome System (UPS)
This set of experiments confirms the involvement of the UPS in the degradation of H-PGDS.
-
Principle:
-
Proteasome Inhibition: Co-treatment with a proteasome inhibitor (e.g., MG132) will block the final step of the degradation pathway, leading to the accumulation of ubiquitinated H-PGDS.
-
Ubiquitination Inhibition: Co-treatment with an inhibitor of the ubiquitin-activating enzyme (E1), such as MLN7243, will prevent the initial step of ubiquitination, thus inhibiting the entire degradation process.
-
-
Expected Outcome: Co-treatment with either a proteasome inhibitor or a ubiquitination inhibitor will lead to the rescue of H-PGDS protein levels.
Use of a Negative Control PROTAC
A negative control PROTAC, which is structurally similar to this compound but unable to recruit the E3 ligase, can be used to demonstrate the necessity of CRBN engagement for degradation.
-
Principle: PROTAC(H-PGDS)-8 is a negative control for this compound, containing an N-methylated pomalidomide moiety that has a significantly reduced binding affinity for CRBN.
-
Expected Outcome: Treatment with the negative control PROTAC will not induce the degradation of H-PGDS.
Experimental Protocols
Cell Culture
-
The human basophilic leukemia cell line, KU812, which endogenously expresses H-PGDS, is a suitable model for in vitro studies.[4]
-
Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Western Blotting for H-PGDS Degradation
-
Cell Treatment: Seed KU812 cells at an appropriate density and treat with this compound at various concentrations (e.g., 0.01 pM to 100 nM) for different time points (e.g., 6, 12, 24 hours). For rescue experiments, co-treat with this compound and a rescue agent (e.g., pomalidomide at 1-10 µM, MG132 at 10-20 µM).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H-PGDS (e.g., mouse anti-human H-PGDS) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
PGD2 Production Measurement by ELISA
-
Cell Treatment and Supernatant Collection: Treat KU812 cells as described for the western blot experiment. After the incubation period, centrifuge the cell suspension and collect the supernatant.
-
ELISA:
-
Use a commercially available PGD2 ELISA kit.
-
Follow the manufacturer's instructions to measure the concentration of PGD2 in the cell culture supernatants.
-
Briefly, the assay is a competitive immunoassay where PGD2 in the sample competes with a fixed amount of HRP-labeled PGD2 for a limited number of binding sites on a PGD2-specific antibody.
-
The amount of HRP-labeled PGD2 bound to the antibody is inversely proportional to the concentration of PGD2 in the sample.
-
Measure the absorbance at 450 nm using a microplate reader and calculate the PGD2 concentration based on a standard curve.
-
In Vivo Studies in mdx Mice
-
Animal Model: The mdx mouse is a commonly used animal model for Duchenne muscular dystrophy.[7]
-
Drug Administration: Administer this compound or alternative inhibitors to mdx mice via an appropriate route (e.g., oral gavage or intraperitoneal injection). The dosage and treatment schedule should be optimized based on pharmacokinetic and pharmacodynamic studies.
-
Outcome Measures:
-
Inflammatory Cytokine Levels: Collect blood or tissue samples and measure the levels of inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA or multiplex assays.
-
Muscle Histology: Perform histological analysis of muscle tissues to assess the extent of myonecrosis and inflammation.
-
Muscle Function: Evaluate muscle strength and function using tests such as the grip strength test.[7]
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for Rescue Experiments.
Caption: H-PGDS Signaling Pathway and Points of Intervention.
References
- 1. Discovery of a Highly Potent and Selective Degrader Targeting Hematopoietic Prostaglandin D Synthase via In Silico Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROTAC(H-PGDS)-6 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TAS-204 | H-PGDS inhibitor | Probechem Biochemicals [probechem.com]
- 7. Pharmacology and macrophage modulation of HPGDS inhibitor PK007 demonstrate reduced disease severity in DMD-affected muscles of the mdx mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Protac(H-pgds)-7: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a novel protein degrader is paramount to assessing its potential as a therapeutic candidate. This guide provides a detailed comparison of Protac(H-pgds)-7, a potent degrader of hematopoietic prostaglandin D2 synthase (H-PGDS), with a key alternative, offering insights into its selectivity and performance based on available experimental data.
This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) that potently and selectively degrades H-PGDS. It is composed of the H-PGDS inhibitor TFC-007 and the cereblon (CRBN) E3 ligase ligand pomalidomide. Its high degradation potency is highlighted by a half-maximal degradation concentration (DC50) of 17.3 pM in KU812 cells.[1][2] While praised for its selectivity, a comprehensive, publicly available dataset from broad-panel screening against kinases or a proteome-wide analysis remains to be detailed in primary literature.
Performance Comparison
To contextualize the performance of this compound, this guide compares it with its predecessor, PROTAC(H-PGDS)-1. Both molecules target H-PGDS for degradation via the CRBN E3 ligase.
| Parameter | This compound | PROTAC(H-PGDS)-1 |
| Target Protein | Hematopoietic Prostaglandin D2 Synthase (H-PGDS) | Hematopoietic Prostaglandin D2 Synthase (H-PGDS) |
| E3 Ligase Ligand | Pomalidomide (recruits CRBN) | Pomalidomide (recruits CRBN) |
| H-PGDS Ligand | TFC-007 | TFC-007 |
| DC50 | 17.3 pM | 0.094 ± 0.044 nM |
| Cross-reactivity Data | Described as "selective," but specific quantitative data from broad-panel screens is not readily available in the public domain. | Described as inducing "selective degradation," but specific quantitative data from broad-panel screens is not readily available in the public domain. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental setups discussed, the following diagrams illustrate key processes.
Caption: Mechanism of this compound-mediated H-PGDS degradation.
Caption: Standard workflow for analyzing protein degradation via Western Blot.
Caption: Approaches to determine the selectivity profile of a PROTAC.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize PROTACs like this compound. For specific experimental details, it is recommended to consult the primary research articles.
Western Blot for H-PGDS Degradation
This protocol is used to quantify the amount of H-PGDS protein remaining in cells after treatment with a PROTAC.
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., KU812) and culture overnight. Treat the cells with varying concentrations of this compound or the comparator compound for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for H-PGDS, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative amount of H-PGDS protein in treated versus untreated cells.
Prostaglandin D2 (PGD2) Production Assay (ELISA)
This enzyme-linked immunosorbent assay (ELISA) is used to measure the functional consequence of H-PGDS degradation, which is the reduction of PGD2 production.
-
Cell Culture and Treatment: Culture cells (e.g., KU812) and treat with this compound or a comparator.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a microplate pre-coated with a PGD2 capture antibody.
-
Adding a PGD2-HRP conjugate.
-
Incubating the plate to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at a specific wavelength.
-
-
Data Analysis: Calculate the concentration of PGD2 in the samples by comparing their absorbance to the standard curve.
References
A Head-to-Head Comparison of H-PGDS PROTACs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. This guide provides a detailed, data-driven comparison of different PROTACs developed to target Hematopoietic Prostaglandin D Synthase (H-PGDS), a key enzyme in the inflammatory cascade. Overproduction of H-PGDS is linked to various allergic and inflammatory diseases, making it a compelling therapeutic target.
This guide will delve into the performance of several H-PGDS PROTACs, focusing on their degradation efficiency, binding affinities, and functional consequences. We will also provide detailed experimental protocols for the key assays cited, enabling researchers to replicate and build upon these findings.
Mechanism of Action: H-PGDS PROTACs
H-PGDS PROTACs are hetero-bifunctional molecules designed to bring H-PGDS into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of H-PGDS by the proteasome. The PROTACs discussed here utilize the H-PGDS inhibitor TFC-007 or TAS-205 as the H-PGDS-binding ligand and pomalidomide, a ligand for the E3 ligase Cereblon (CRBN), to hijack the ubiquitin-proteasome system.
Caption: Mechanism of H-PGDS degradation by a PROTAC.
Comparative Performance of H-PGDS PROTACs
The following tables summarize the quantitative data for a series of H-PGDS PROTACs, providing a clear comparison of their degradation capabilities and binding affinities. These PROTACs were developed to explore the structure-activity relationship, including variations in the H-PGDS ligand and the attachment point to the E3 ligase ligand.
| PROTAC Name | H-PGDS Ligand | E3 Ligase Ligand | Linker | DC50 (pM) in KU812 cells (24h) | Dmax (%) in KU812 cells |
| PROTAC(H-PGDS)-1 | TFC-007 | Pomalidomide | PEG5 | Not explicitly stated, but effective at ≥10 nM | Not specified |
| PROTAC(H-PGDS)-2 | TFC-007 | N-methylated Pomalidomide (inactive) | PEG5 | Inactive (Negative Control) | No degradation |
| PROTAC(H-PGDS)-7 | TFC-007 | Pomalidomide | None (Directly linked) | 17.3[1][2][3][4][5] | >90% (at 100 pM) |
| PROTAC 2 | TFC-007 | Pomalidomide (C5-substituted) | None | Potent | Potent |
| PROTAC 3 | TAS-205 | Pomalidomide (C4-substituted) | None | Less potent than PROTAC 4 | Less potent |
| PROTAC 4 | TAS-205 | Pomalidomide (C5-substituted) | None | Potent | Potent |
Table 1: Degradation Performance of H-PGDS PROTACs.
| Compound | H-PGDS Binding Affinity (IC50, nM) |
| TFC-007 | 83[6][7][8][9][10] |
| TAS-205 | 134.0 ± 8.7[11] |
| PROTAC(H-PGDS)-1 | 116.5 ± 19.5[11] |
| PROTAC 2 | 196.3 ± 105.0[11] |
| PROTAC 3 | 78.1 ± 2.2[11] |
| PROTAC 4 | 123.9 ± 27.1[11] |
Table 2: H-PGDS Binding Affinity.
Key Findings from the Comparison
-
Linkerless Design is Superior: The standout performer, This compound , features a direct linkage between the H-PGDS inhibitor and the E3 ligase ligand. This design resulted in an exceptionally potent DC50 value of 17.3 pM, demonstrating that a linker is not always necessary and that a more rigid structure can be highly effective.[1][2][3][4][5]
-
E3 Ligase Ligand Attachment Point Matters: The comparison between PROTACs 3 and 4, which use the same H-PGDS ligand (TAS-205) but differ in the pomalidomide attachment point, reveals that C5-substitution is more favorable for potent degradation than C4-substitution.[11]
-
Negative Control Confirms Mechanism: PROTAC(H-PGDS)-2, with its inactive E3 ligase ligand, failed to induce H-PGDS degradation, confirming that the observed degradation by the other PROTACs is dependent on the recruitment of the CRBN E3 ligase.
-
Functional Impact: All active PROTACs effectively suppressed the production of Prostaglandin D2 (PGD2), the downstream product of H-PGDS, confirming that protein degradation translates to functional inhibition.[11]
Experimental Protocols
To ensure the reproducibility and further development of these findings, detailed experimental protocols for the key assays are provided below.
H-PGDS Degradation Assay (Western Blot)
This protocol outlines the steps to determine the extent of H-PGDS protein degradation in cells treated with PROTACs.
Caption: Workflow for determining H-PGDS degradation.
H-PGDS Binding Affinity Assay (Competitive Fluorescence Polarization)
This assay measures the ability of the PROTACs to bind to H-PGDS.
-
Reagents and Materials:
-
Recombinant human H-PGDS protein.
-
A fluorescently labeled H-PGDS inhibitor (probe).
-
Test compounds (H-PGDS PROTACs and parent inhibitors).
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
384-well black plates.
-
A plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Add a fixed concentration of the fluorescent probe and recombinant H-PGDS protein to the wells of the 384-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
The IC50 value is calculated by fitting the data to a four-parameter logistic equation.
-
PGD2 Production Assay (ELISA)
This protocol measures the functional consequence of H-PGDS degradation by quantifying the production of PGD2.
-
Cell Culture and Treatment:
-
Culture KU812 cells and treat with H-PGDS PROTACs or inhibitors for the desired time.
-
Stimulate the cells to induce PGD2 production (e.g., with a calcium ionophore).
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
ELISA:
-
Use a commercially available PGD2 ELISA kit.
-
Follow the manufacturer's instructions to measure the concentration of PGD2 in the collected supernatants.
-
-
Data Analysis:
-
Compare the levels of PGD2 in treated cells to untreated controls to determine the extent of inhibition.
-
Conclusion
The development of H-PGDS PROTACs represents a promising therapeutic strategy for inflammatory and allergic diseases. The data presented in this guide highlights the remarkable potency that can be achieved through rational design, particularly with the linkerless this compound. The detailed protocols provided herein should serve as a valuable resource for researchers aiming to further investigate and optimize H-PGDS-targeting degraders. Future work in this area may explore alternative E3 ligases and H-PGDS binding moieties to further enhance the therapeutic potential of this approach.
References
- 1. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. glpbio.com [glpbio.com]
- 5. PROTAC(H-PGDS)-6 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TFC 007 | Synthase/Synthetase Inhibitors: R&D Systems [rndsystems.com]
- 8. TFC 007 - CD Bioparticles [cd-bioparticles.net]
- 9. TFC-007 | H-PGDS inhibitor | Probechem Biochemicals [probechem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for H-PGDS Modulation: Protac(H-pgds)-7 vs. Small Molecule Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison between Protac(H-pgds)-7, a novel proteolysis-targeting chimera (PROTAC), and traditional small molecule inhibitors targeting Hematopoietic Prostaglandin D Synthase (H-PGDS). We delve into their distinct mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays to support your research and development decisions.
Hematopoietic Prostaglandin D Synthase (H-PGDS) is a critical enzyme in the biosynthesis of prostaglandin D2 (PGD2), a key mediator in various inflammatory and allergic diseases.[1] While small molecule inhibitors have been developed to block the catalytic activity of H-PGDS, a new challenger has emerged in the form of PROTACs, which instead target the entire protein for degradation. This guide will illuminate the fundamental differences and potential advantages of the PROTAC approach, specifically focusing on this compound.
Unveiling the Mechanisms: Inhibition vs. Degradation
Small molecule inhibitors of H-PGDS function by binding to the active site of the enzyme, thereby preventing the conversion of PGH2 to PGD2. This is a reversible interaction, and the efficacy of the inhibitor is dependent on maintaining a sufficient concentration at the target site.
In contrast, this compound is a heterobifunctional molecule that simultaneously binds to H-PGDS and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1][2] This proximity induces the ubiquitination of H-PGDS, marking it for degradation by the proteasome.[1] This event-driven mechanism means that a single this compound molecule can catalytically induce the degradation of multiple H-PGDS protein molecules, leading to a sustained biological effect even after the PROTAC itself has been cleared.[1]
At a Glance: Key Performance Metrics
The following table summarizes the key quantitative data for this compound and representative small molecule inhibitors of H-PGDS.
| Feature | This compound | TFC-007 (Small Molecule Inhibitor) | HQL-79 (Small Molecule Inhibitor) |
| Mechanism of Action | Induces H-PGDS protein degradation | Inhibits H-PGDS enzymatic activity | Inhibits H-PGDS enzymatic activity |
| Efficacy Metric | DC50 | IC50 | IC50 |
| Reported Value | 17.3 pM[2] | 83 nM[1] | ~1 µM[3] |
| Duration of Action | Sustained effect after washout[1] | Reversible, effect diminishes after washout[1] | Reversible |
| Effect on Protein Level | Reduces total H-PGDS protein[1] | No effect on protein level[1] | No effect on protein level |
Sustained Efficacy: The PROTAC Advantage
A key justification for employing a PROTAC-based approach is the potential for a more durable pharmacological effect. A study comparing a precursor to this compound, PROTAC(H-PGDS)-1, with the small molecule inhibitor TFC-007 demonstrated this principle. After removal of the compounds, cells treated with the PROTAC exhibited a sustained suppression of PGD2 production, whereas PGD2 levels in cells treated with TFC-007 quickly recovered.[1] This prolonged action is a direct consequence of the elimination of the H-PGDS protein, which needs to be newly synthesized for the pathway to become active again.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the H-PGDS signaling pathway, the distinct mechanisms of small molecule inhibitors and this compound, and a typical experimental workflow for their comparison.
References
Safety Operating Guide
Navigating the Safe Disposal of Protac(H-pgds)-7: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of Protac(H-pgds)-7, ensuring the protection of personnel and the environment.
This compound is a proteolysis-targeting chimera (PROTAC) designed to degrade the hematopoietic prostaglandin D synthase (H-PGDS).[1][2] While one safety data sheet (SDS) indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), another characterizes it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Given this conflicting information, a cautious approach to disposal is imperative.
Comparative Safety and Disposal Information
To provide a clear overview, the following table summarizes the key safety and disposal information from two different suppliers.
| Characteristic | Supplier 1 (Cayman Chemical) | Supplier 2 (DC Chemicals) |
| GHS Classification | Not classified as hazardous | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[3] |
| Hazard Statements | None | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[3] |
| Disposal Recommendation | Smaller quantities can be disposed of with household waste. Disposal must be made according to official regulations. | Dispose of contents/container to an approved waste disposal plant.[3] |
| Environmental Hazard | Water hazard class 1 (Self-assessment): slightly hazardous for water. Do not allow undiluted product or large quantities of it to reach ground water, water course or sewage system. | Avoid release to the environment.[3] |
Recommended Disposal Protocol
Based on the more stringent safety data, the following step-by-step protocol should be followed for the disposal of this compound and its containers.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
2. Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, tubes, wipes).
-
Do not mix this waste with general laboratory or household waste.
3. Container Management:
-
For empty containers, rinse them thoroughly with a suitable solvent (e.g., DMSO, as it is a known solvent for this compound) three times.[1][2]
-
Collect the solvent rinsate as hazardous waste.
-
The triple-rinsed container can then be disposed of according to your institution's guidelines for decontaminated labware.
4. Disposal of Unused Product:
-
Unused or waste this compound should be collected in a sealed, properly labeled container.
-
The substance should be disposed of through an approved hazardous waste disposal facility. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
5. Spill Management:
-
In the event of a spill, avoid generating dust.
-
Carefully collect the spilled material using an absorbent pad or other appropriate means.
-
Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Clean the spill area thoroughly.
6. Avoid Environmental Release:
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash, due to its potential toxicity to aquatic life.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
